3-Cyclopropyl-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-9(8-4-5-8)3-2-6-10-7/h2-3,6,8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREIJCYCOLPRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744795 | |
| Record name | 3-Cyclopropyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346533-28-5 | |
| Record name | 3-Cyclopropyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-Cyclopropyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-2-methylpyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science.[1] Its structure, which incorporates a pyridine ring substituted with a methyl group at the 2-position and a cyclopropyl group at the 3-position, presents a unique combination of aromaticity, steric, and electronic features. The pyridine core is a common scaffold in numerous biologically active compounds, and the addition of a cyclopropyl moiety can significantly influence a molecule's physicochemical properties, such as metabolic stability and receptor binding affinity. This guide provides a comprehensive overview of the core basic properties of this compound, focusing on its synthesis, reactivity, and, most importantly, its basicity, which is a critical parameter in drug design and development.
Core Properties of this compound and Related Analogues
A summary of the key quantitative data for this compound and related pyridine derivatives is presented below. This allows for a comparative analysis of the electronic effects of the substituents on the basicity of the pyridine nitrogen.
| Property | This compound | Pyridine | 2-Methylpyridine | 3-Methylpyridine | 4-Methylpyridine |
| Molecular Formula | C9H11N | C5H5N | C6H7N | C6H7N | C6H7N |
| Molecular Weight ( g/mol ) | 133.19[1] | 79.10[2] | 93.13[3] | 93.13[4] | 93.13[5] |
| Appearance | Colorless to light yellow liquid[1] | Colorless liquid[2] | Colorless liquid[3] | Colorless liquid[4] | Colorless liquid[5] |
| Boiling Point (°C) | 212.2 ± 9.0 (Predicted) | 115.2-115.3[2] | 128 to 129[6] | 144[7] | 145[8] |
| Density (g/mL) | 1.049 ± 0.06 (Predicted) | 0.9819 | 0.943[6] | 0.957[7] | 0.9548[5] |
| pKa of Conjugate Acid | 6.33 ± 0.10 (Predicted) | 5.23[2] | 5.96[3][9] | 5.63[4] | 5.98[5][10] |
Basicity of this compound
The basicity of a nitrogen-containing heterocyclic compound is a fundamental property that dictates its behavior in biological systems, including its ionization state at physiological pH, receptor interactions, and pharmacokinetic profile. The basicity is quantified by the pKa of its conjugate acid.
The predicted pKa of the conjugate acid of this compound is 6.33. This value suggests that it is a weak base. To understand the structural contributions to this basicity, a comparison with related pyridine derivatives is insightful.
Pyridine itself has a pKa of 5.23.[2] The introduction of a methyl group, an electron-donating group, generally increases the basicity of the pyridine nitrogen. This is observed in 2-methylpyridine (pKa = 5.96), 3-methylpyridine (pKa = 5.63), and 4-methylpyridine (pKa = 5.98).[3][4][5][9][10] The methyl group at the 2- or 4-position increases the electron density on the nitrogen atom through inductive and resonance effects, making the lone pair more available for protonation.
In this compound, we have two substituents to consider: the 2-methyl group and the 3-cyclopropyl group. The 2-methyl group, as established, is electron-donating and increases basicity. The cyclopropyl group is also known to have electron-donating character, behaving similarly to a vinyl group in its ability to donate electron density to an adjacent sp2 center. Therefore, the combined electron-donating effects of both the methyl and cyclopropyl groups are expected to increase the basicity of the pyridine nitrogen compared to pyridine and even 2-methylpyridine. The predicted pKa of 6.33 is consistent with this trend, indicating that this compound is a stronger base than pyridine and its monomethylated analogues.
Experimental Protocol for pKa Determination (Representative)
A common method for the experimental determination of the pKa of a pyridine derivative is through UV-Vis spectrophotometry. This method relies on the change in the ultraviolet absorption spectrum of the compound as a function of pH.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
A series of buffer solutions with known pH values (e.g., phosphate, acetate, borate buffers)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or water).
-
Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution with the buffer solutions covering a wide pH range (e.g., pH 2 to 10). The final concentration of the pyridine derivative should be constant across all samples.
-
UV-Vis Measurements: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength(s) where the largest change in absorbance is observed upon protonation/deprotonation. Plot the absorbance at this wavelength against the pH. The resulting titration curve will be sigmoidal. The pKa is the pH at which the inflection point of the curve occurs, which corresponds to the point where the concentrations of the protonated and unprotonated forms are equal. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals.[1]
Synthesis
Several synthetic routes to this compound have been described.[1] A common approach involves the introduction of a cyclopropyl group onto a pre-existing 2-methylpyridine ring.
Caption: A common synthetic route to this compound.
Experimental Protocol for Synthesis (Representative)
This protocol describes a representative nucleophilic substitution reaction to synthesize this compound.
Materials and Equipment:
-
2-Methylpyridine
-
Bromocyclopropane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpyridine, potassium carbonate, and DMF.
-
Addition of Reagent: While stirring, add bromocyclopropane to the mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and maintain it for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Reactivity
The chemical reactivity of this compound is influenced by the pyridine ring, the methyl group, and the cyclopropyl group.[1]
-
Pyridine Ring: The pyridine ring is aromatic and generally undergoes electrophilic substitution reactions, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of the electron-donating methyl and cyclopropyl groups is expected to activate the ring towards electrophilic attack.[1]
-
Methyl Group: The methyl group can undergo oxidation to a carboxylic acid under appropriate conditions.[1]
-
Cyclopropyl Group: The cyclopropyl ring has a high degree of ring strain and can undergo ring-opening reactions under certain conditions.[1]
Caption: Key reactivity pathways of this compound.
Conclusion
This compound is a valuable building block in organic synthesis with distinct basic properties. Its predicted pKa of 6.33, which is higher than that of pyridine and its monomethylated derivatives, is a direct consequence of the combined electron-donating effects of the 2-methyl and 3-cyclopropyl substituents. This enhanced basicity is a crucial consideration for its application in drug development, as it will influence its behavior in biological environments. The synthetic accessibility and the diverse reactivity of its functional groups further underscore its potential as a versatile intermediate for the creation of novel chemical entities. Further experimental validation of its pKa and exploration of its reaction scope will undoubtedly expand its utility in various scientific disciplines.
References
- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 7. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]
- 9. mVOC 4.0 [bioinformatics.charite.de]
- 10. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 3-Cyclopropyl-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-cyclopropyl-2-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents a predictive and representative spectroscopic profile based on its chemical structure and data from analogous compounds. The experimental protocols detailed herein provide a robust framework for obtaining empirical data.
Molecular Structure
Chemical Formula: C₉H₁₁N
Molecular Weight: 133.19 g/mol
Structure:

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | H6 (Pyridine) |
| ~7.05 | d | 1H | H4 (Pyridine) |
| ~7.40 | dd | 1H | H5 (Pyridine) |
| ~2.50 | s | 3H | CH₃ |
| ~1.90 | m | 1H | CH (Cyclopropyl) |
| ~0.95 | m | 2H | CH₂ (Cyclopropyl) |
| ~0.65 | m | 2H | CH₂ (Cyclopropyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C2 (Pyridine) |
| ~135.0 | C3 (Pyridine) |
| ~147.0 | C6 (Pyridine) |
| ~122.0 | C4 (Pyridine) |
| ~136.0 | C5 (Pyridine) |
| ~23.0 | CH₃ |
| ~15.0 | CH (Cyclopropyl) |
| ~9.0 | CH₂ (Cyclopropyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1600, ~1580, ~1470 | Strong | C=C and C=N stretching (Pyridine ring) |
| ~1020 | Medium | Cyclopropyl ring breathing |
| ~800 | Strong | C-H out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 133 | 100 | [M]⁺ (Molecular Ion) |
| 118 | 80 | [M - CH₃]⁺ |
| 105 | 60 | [M - C₂H₄]⁺ (from cyclopropyl) |
| 91 | 40 | [C₇H₇]⁺ |
| 78 | 30 | [C₅H₄N]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10 ppm
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum is obtained.[1] A single drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[1][2][3]
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.[3]
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[4]
Parameters:
-
Ionization Mode: Electron Ionization (EI)[4]
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-cyclopropyl-2-methylpyridine, a valuable building block in medicinal chemistry and materials science. The document details established methodologies, including cross-coupling reactions and cyclopropanation strategies, supported by experimental protocols and quantitative data to facilitate practical application in a research and development setting.
Introduction
This compound is a heterocyclic compound of significant interest due to the presence of the cyclopropyl moiety, which can impart unique conformational and metabolic properties to larger molecules. As a result, this scaffold is frequently incorporated into novel pharmaceutical candidates and functional materials. This guide focuses on the most prevalent and effective methods for its synthesis, providing detailed procedural information and comparative data.
Route 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura, Negishi, and Kumada couplings are particularly relevant for the synthesis of this compound, starting from a halogenated 2-methylpyridine precursor.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method that involves the reaction of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the coupling of a 3-halo-2-methylpyridine with a cyclopropylboronic acid derivative.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling to form this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Potassium Cyclopropyltrifluoroborate
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of heteroaryl chlorides with potassium cyclopropyltrifluoroborate.[1]
-
Materials:
-
3-Bromo-2-methylpyridine
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Cyclopentyl methyl ether (CPME)
-
Water (degassed)
-
-
Procedure:
-
To a reaction vessel, add 3-bromo-2-methylpyridine (1.0 equiv), potassium cyclopropyltrifluoroborate (1.2 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (0.03 equiv), and XPhos (0.06 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed 10:1 mixture of cyclopentyl methyl ether and water to the vessel.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
-
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂ / XPhos | [1] |
| Base | Cs₂CO₃ | [1] |
| Solvent | CPME / H₂O (10:1) | [1] |
| Temperature | 100 °C | [1] |
| Typical Yield | Moderate to Excellent | [1] |
Table 1: Summary of reaction conditions for the Suzuki-Miyaura coupling.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. This method offers high functional group tolerance and reactivity.[2][3][4]
Experimental Protocol: Negishi Coupling of 3-Iodo-2-methylpyridine with a Cyclopropylzinc Reagent
This protocol is a general representation based on established Negishi coupling procedures.[5]
-
Materials:
-
3-Iodo-2-methylpyridine
-
Cyclopropylzinc halide (prepared in situ from iodocyclopropane and zinc)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Prepare the cyclopropylzinc reagent in a separate flask under an inert atmosphere by reacting iodocyclopropane with activated zinc in THF.
-
In the main reaction vessel, dissolve 3-iodo-2-methylpyridine in anhydrous THF under an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 5 mol%).
-
Slowly add the freshly prepared cyclopropylzinc reagent to the reaction mixture at room temperature.
-
Heat the reaction to reflux and monitor its progress.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
-
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile, which is often more reactive than the corresponding organoboron or organozinc compounds.[6][7][8] This increased reactivity can be advantageous but may also lead to lower functional group tolerance.[1][8]
Experimental Protocol: Kumada Coupling of 3-Bromo-2-methylpyridine with Cyclopropylmagnesium Bromide
This protocol is based on a palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide.[9]
-
Materials:
-
3-Bromo-2-methylpyridine
-
Cyclopropylmagnesium bromide solution in THF[10]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 3-bromo-2-methylpyridine in anhydrous THF under an inert atmosphere, add palladium(II) acetate and tri-tert-butylphosphine.
-
Add zinc bromide (substoichiometric amount) to the reaction mixture.
-
Slowly add the cyclopropylmagnesium bromide solution to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
-
| Coupling Reaction | Nucleophile | Catalyst (Typical) | Key Features |
| Suzuki-Miyaura | Cyclopropylboronic acid / trifluoroborate | Palladium | Good functional group tolerance, stable reagents. |
| Negishi | Cyclopropylzinc halide | Palladium or Nickel | High reactivity and functional group tolerance.[2][3][4] |
| Kumada | Cyclopropylmagnesium bromide | Palladium or Nickel | Highly reactive nucleophile, can be cost-effective.[6][7][8] |
Table 2: Comparison of cross-coupling methods for the synthesis of this compound.
Route 2: Cyclopropanation of 2-Methyl-3-vinylpyridine
An alternative approach to installing the cyclopropyl group is through the cyclopropanation of a vinyl-substituted precursor. This two-step process involves the initial synthesis of 2-methyl-3-vinylpyridine followed by a cyclopropanation reaction, such as the Simmons-Smith reaction.
Synthesis of 2-Methyl-3-vinylpyridine
A common method for the synthesis of vinylpyridines is the condensation of the corresponding methylpyridine with formaldehyde.[2]
Experimental Protocol: Synthesis of 2-Methyl-3-vinylpyridine
This protocol is based on general procedures for vinylpyridine synthesis.
-
Materials:
-
2,3-Lutidine (2-methyl-3-methylpyridine)
-
Formaldehyde (aqueous solution)
-
Suitable catalyst (e.g., a mixture of silica and alkali metal phosphate)
-
-
Procedure:
-
In a high-temperature reactor, pass a gaseous mixture of 2,3-lutidine and formaldehyde over a heated catalyst bed.
-
The reaction produces 2-methyl-3-vinylpyridine and water.
-
Condense the product stream and separate the organic layer.
-
Purify the crude 2-methyl-3-vinylpyridine by fractional distillation under reduced pressure.
-
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a stereospecific method for converting alkenes into cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[5][11][12][13]
Reaction Scheme:
Figure 2: General scheme for the Simmons-Smith cyclopropanation of 2-methyl-3-vinylpyridine.
Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methyl-3-vinylpyridine
This protocol is based on general Simmons-Smith reaction conditions.[11][14]
-
Materials:
-
2-Methyl-3-vinylpyridine
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous 1,2-dichloroethane (DCE)
-
-
Procedure:
-
To a suspension of the zinc-copper couple in anhydrous DCE under an inert atmosphere, add diiodomethane.
-
Gently heat the mixture to initiate the formation of the organozinc carbenoid.
-
Cool the mixture and add a solution of 2-methyl-3-vinylpyridine in anhydrous DCE dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting alkene is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture and separate the organic layer.
-
Wash the organic layer with a solution of sodium thiosulfate (to remove any remaining iodine), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
| Parameter | Value | Reference |
| Reagents | CH₂I₂, Zn(Cu) | [11][14] |
| Solvent | 1,2-Dichloroethane (DCE) | [15] |
| Temperature | Room temperature to reflux | [13] |
| Typical Yield | 63% (for a similar substrate) | [13] |
Table 3: Summary of reaction conditions for the Simmons-Smith cyclopropanation.
Logical Workflow for Synthesis Route Selection
The choice of synthetic route will depend on several factors including the availability of starting materials, required scale, and tolerance to specific reaction conditions. The following diagram illustrates a decision-making workflow.
Figure 3: Decision workflow for selecting a synthetic route to this compound.
Conclusion
This guide has outlined the principal synthetic strategies for the preparation of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a direct and versatile approach from readily available halogenated pyridines. The cyclopropanation of 2-methyl-3-vinylpyridine via the Simmons-Smith reaction provides a viable alternative. The selection of the optimal route will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of this important molecular scaffold.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 10. シクロプロピルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
- 14. repositorio.uam.es [repositorio.uam.es]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to the Formation of 3-Cyclopropyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 3-cyclopropyl-2-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides illustrative experimental protocols, and summarizes key quantitative data.
Introduction
This compound is a substituted pyridine derivative incorporating a sterically demanding cyclopropyl group and a methyl group on the pyridine ring. This unique combination of functionalities imparts specific electronic and conformational properties, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The synthesis of this compound can be approached through two principal strategies: the modification of a pre-existing pyridine ring via cross-coupling reactions, or the construction of the pyridine ring from acyclic precursors using cyclization reactions.
Synthetic Pathways and Mechanisms
Two predominant and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions and the Hantzsch pyridine synthesis.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions provide a powerful and versatile method for the formation of carbon-carbon bonds, and are well-suited for the synthesis of this compound. The general approach involves the coupling of a 3-halo-2-methylpyridine with a cyclopropyl-organometallic reagent. The two most relevant methods in this category are the Negishi and Kumada couplings.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this translates to the coupling of a 3-halo-2-methylpyridine (e.g., 3-bromo-2-methylpyridine) with a cyclopropylzinc halide.
Reaction Scheme:
Mechanism:
The catalytic cycle of the Negishi coupling is illustrated below. It involves the key steps of oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle of the Negishi cross-coupling reaction.
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic component. In this case, 3-halo-2-methylpyridine would be reacted with cyclopropylmagnesium bromide in the presence of a nickel or palladium catalyst.
Reaction Scheme:
Mechanism:
The catalytic cycle for the Kumada coupling is similar to the Negishi coupling, with the key difference being the use of a Grignard reagent in the transmetalation step.
Catalytic cycle of the Kumada cross-coupling reaction.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine.[1] To synthesize this compound, the key starting materials would be a cyclopropyl-substituted β-dicarbonyl compound (e.g., cyclopropyl acetoacetate), an aldehyde (e.g., acetaldehyde), and a source of ammonia.
Reaction Scheme:
Mechanism:
The mechanism of the Hantzsch synthesis is complex and involves several key steps, including a Knoevenagel condensation and a Michael addition, culminating in the formation of a dihydropyridine intermediate. This intermediate is then oxidized to the final pyridine product.
General workflow of the Hantzsch pyridine synthesis.
Experimental Protocols
Illustrative Protocol for Negishi Coupling
Materials:
-
3-Bromo-2-methylpyridine
-
Cyclopropylzinc bromide (prepared in situ or used as a solution)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-methylpyridine (1.0 eq) and anhydrous THF.
-
Add the solution of cyclopropylzinc bromide (1.2 eq) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Illustrative Protocol for Hantzsch Pyridine Synthesis
Materials:
-
Cyclopropyl acetoacetate
-
Acetaldehyde
-
Ammonium acetate
-
Ethanol
-
Oxidizing agent (e.g., manganese dioxide or nitric acid)
Procedure:
-
In a round-bottom flask, dissolve cyclopropyl acetoacetate (2.0 eq) and acetaldehyde (1.0 eq) in ethanol.
-
Add ammonium acetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the formation of the dihydropyridine intermediate by TLC.
-
After the initial condensation is complete, add the oxidizing agent portion-wise to the reaction mixture.
-
Continue to heat at reflux until the oxidation is complete (as indicated by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the discussed synthetic methods, based on analogous transformations reported in the literature.
Table 1: Illustrative Reaction Parameters for Negishi Coupling
| Parameter | Value |
| Substrate | 3-Bromo-2-methylpyridine |
| Reagent | Cyclopropylzinc bromide |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF |
| Temperature | Reflux |
| Typical Yield | 70-90% (estimated) |
Table 2: Illustrative Reaction Parameters for Kumada Coupling
| Parameter | Value |
| Substrate | 3-Chloro-2-methylpyridine |
| Reagent | Cyclopropylmagnesium bromide |
| Catalyst | Ni(dppp)Cl₂ |
| Solvent | THF or Diethyl ether |
| Temperature | Room temperature to reflux |
| Typical Yield | 60-85% (estimated) |
Table 3: Illustrative Reaction Parameters for Hantzsch Synthesis
| Parameter | Value |
| β-Dicarbonyl | Cyclopropyl acetoacetate |
| Aldehyde | Acetaldehyde |
| Nitrogen Source | Ammonium acetate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 40-70% (estimated, two steps) |
Characterization Data
As of the date of this guide, specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on the structure and data for analogous compounds, the following characteristic spectral features can be anticipated:
-
¹H NMR: Resonances corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and multiplets for the cyclopropyl group protons.
-
¹³C NMR: Signals for the sp²-hybridized carbons of the pyridine ring, a signal for the methyl carbon, and signals for the sp³-hybridized carbons of the cyclopropyl ring.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₁N, M.W. = 133.19 g/mol ).
Conclusion
The synthesis of this compound can be effectively achieved through modern cross-coupling methodologies, such as the Negishi and Kumada reactions, or through classical pyridine ring formation via the Hantzsch synthesis. Cross-coupling reactions generally offer higher yields and milder reaction conditions, while the Hantzsch synthesis provides a convergent approach from simple starting materials. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. Further optimization of the illustrative protocols provided herein would be necessary to achieve optimal yields for the target molecule.
References
An In-depth Technical Guide to 3-Cyclopropyl-2-methylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopropyl-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its discovery and historical significance, outlines modern synthetic methodologies with detailed experimental protocols, and presents a thorough analysis of its physicochemical properties. Furthermore, this guide explores the applications of this compound in drug discovery, highlighting its role as a crucial intermediate in the synthesis of complex biologically active molecules. The strategic incorporation of the cyclopropyl moiety imparts unique conformational and metabolic properties to parent molecules, making this pyridine derivative a valuable tool for chemists.
Introduction
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique combination of a pyridine ring, a methyl group, and a cyclopropyl substituent provides a scaffold with specific steric and electronic properties that are advantageous in the design of bioactive molecules.[1] The cyclopropyl group, in particular, is a well-regarded bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, enhanced potency, and reduced off-target effects in drug candidates.[3][4]
While the precise historical record of the initial discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the advancements in cross-coupling methodologies that enabled the efficient formation of carbon-carbon bonds between aromatic systems and alkyl groups. The development of reactions such as the Suzuki, Negishi, and Kumada couplings paved the way for the synthesis of a wide array of substituted pyridines, including this compound.
Synthesis and History
The synthesis of this compound has evolved with the advent of modern catalytic cross-coupling reactions. Historically, the introduction of small alkyl groups onto aromatic rings was challenging. However, contemporary methods allow for the efficient and selective synthesis of this compound. The most prevalent strategies involve the coupling of a pre-functionalized pyridine ring with a cyclopropyl donor.
Key Synthetic Strategies
Several synthetic routes are employed for the preparation of this compound:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming C-C bonds and can be utilized to couple 3-bromo-2-methylpyridine with cyclopropylboronic acid or its esters.[5][6][7] The reaction generally offers high yields and tolerates a wide range of functional groups.
-
Negishi Coupling: This method involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[8][9] For the synthesis of this compound, this would typically involve the reaction of 3-bromo-2-methylpyridine with a cyclopropylzinc reagent.
-
Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed and utilizes a Grignard reagent and an organic halide.
The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Logical Workflow for Synthesis
The general workflow for the synthesis of this compound via a cross-coupling reaction is depicted below. This process highlights the key stages from starting materials to the final purified product.
Caption: General Synthetic Workflow for this compound.
Experimental Protocols
Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine
Materials:
-
3-Bromo-2-methylpyridine
-
Cyclopropylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-2-methylpyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug design.
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 212.2 ± 9.0 °C (Predicted) |
| Density | 1.049 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in common organic solvents |
Note: Predicted values are computationally derived and may differ from experimental values.
Applications in Drug Discovery and Agrochemicals
This compound serves as a vital building block in the synthesis of various biologically active compounds. The pyridine core is a common motif in many drugs, and the cyclopropyl and methyl substituents can be further functionalized or can themselves contribute to the biological activity.
The cyclopropyl group is often introduced as a bioisosteric replacement for other groups to improve the pharmacokinetic profile of a drug candidate.[3] Its rigid nature can help to lock in a specific conformation that is favorable for binding to a biological target.
While specific examples of marketed drugs derived directly from this compound are not prominently featured in the literature, its structural motif is present in a variety of patented compounds with potential therapeutic or agricultural applications.[2] For instance, derivatives of this compound have been investigated for their potential as insecticides.
Illustrative Synthetic Application Workflow
The following diagram illustrates a hypothetical workflow where this compound is used as a key intermediate in the synthesis of a more complex target molecule, a common scenario in drug discovery.
Caption: Hypothetical workflow for the elaboration of this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its synthesis is readily achievable through established cross-coupling methodologies. The unique structural features of this compound, particularly the presence of the cyclopropyl group, offer significant advantages in the design of novel molecules with tailored biological activities and improved pharmacokinetic properties. As the demand for new and effective pharmaceuticals and agrochemicals continues to grow, the importance of key intermediates like this compound is expected to increase. Further research into its applications and the development of even more efficient synthetic routes will undoubtedly continue to be an active area of investigation.
References
- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Physical and chemical properties of 3-Cyclopropyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopropyl-2-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique structural combination of a pyridine ring, a methyl group, and a cyclopropyl moiety imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general synthetic approaches, and discusses its potential applications, particularly in the realm of drug discovery. While experimentally determined data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides context based on related structures.
Chemical and Physical Properties
Physical Properties
Under standard conditions, this compound is expected to be a colorless to light yellow liquid with a characteristic odor.[1] It is anticipated to have low solubility in water due to the presence of the nonpolar cyclopropyl and methyl groups, which reduce the overall polarity of the pyridine ring.[1] Conversely, good solubility in common organic solvents is expected.[1]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 212.2 ± 9.0 °C (Predicted) | |
| Density | 1.049 ± 0.06 g/cm³ (Predicted) | |
| Melting Point | Not available | |
| pKa | Not available | |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Good | [1] |
Chemical Properties
The chemical reactivity of this compound is dictated by its constituent functional groups: the pyridine ring, the methyl group, and the cyclopropyl group.
-
Pyridine Ring: The pyridine ring possesses aromatic character due to its conjugated π-electron system, making it relatively stable.[1] The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution compared to benzene, with substitution typically occurring at the 3- and 5-positions. However, the presence of the electron-donating methyl group at the 2-position can influence the regioselectivity of such reactions.[1] The pyridine nitrogen can also act as a base or a nucleophile.
-
Methyl Group: The methyl group at the 2-position can undergo a variety of reactions, including oxidation to a carboxylic acid under appropriate conditions.[1]
-
Cyclopropyl Group: The cyclopropyl group is characterized by significant ring strain, which imparts unique reactivity. It can undergo ring-opening reactions under certain conditions, providing a pathway to introduce new functional groups.[1]
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature. However, general synthetic strategies can be inferred from standard organic chemistry principles and related transformations.
General Synthetic Approaches
Two primary retrosynthetic disconnections are logical for the synthesis of this compound:
Method A: Cyclopropylation of 2-Methylpyridine
This approach involves the introduction of a cyclopropyl group onto a pre-existing 2-methylpyridine ring. A common method for this transformation is the nucleophilic substitution of a suitable 2-methylpyridine derivative with a cyclopropylating agent.[1]
Method B: Pyridine Ring Formation
This strategy involves constructing the pyridine ring from acyclic precursors that already contain the cyclopropyl and methyl moieties. This can be achieved through various condensation and cyclization reactions.[1]
Hypothetical Experimental Workflow (Method A)
The following diagram illustrates a generalized workflow for the synthesis of this compound via the cyclopropylation of 2-methylpyridine.
Illustrative Experimental Protocol (Hypothetical)
Materials:
-
2-Methylpyridine
-
Bromocyclopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-methylpyridine in DMF, add potassium carbonate.
-
Add bromocyclopropane to the mixture.
-
Heat the reaction mixture at a specified temperature for a designated period, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.
Note: This is a generalized protocol and optimal conditions (temperature, reaction time, stoichiometry) would need to be determined experimentally.
Reactivity and Potential Applications
The unique combination of a pyridine ring and a strained cyclopropyl group makes this compound a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals.
Logical Relationships in Reactivity
The following diagram illustrates the potential reactivity of the different moieties within this compound.
Applications in Drug Development
While specific drug development projects utilizing this compound are not prominently reported, the cyclopropyl-pyridine scaffold is of significant interest in medicinal chemistry. The cyclopropyl group can act as a bioisostere for other functional groups and can improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Pyridine derivatives are known to exhibit a wide range of biological activities, and the introduction of a cyclopropyl group can fine-tune these properties.
Spectroscopic Data
No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound has been identified in the reviewed literature. Characterization of this compound would rely on standard spectroscopic techniques.
-
¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, a singlet for the methyl protons, and multiplets for the cyclopropyl protons.
-
¹³C NMR: Resonances would be expected for the carbons of the pyridine ring, the methyl carbon, and the carbons of the cyclopropyl group.
-
IR Spectroscopy: Characteristic absorption bands would be present for C-H stretching (aromatic, methyl, and cyclopropyl), C=N and C=C stretching of the pyridine ring, and C-H bending vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (133.19 g/mol ).
Conclusion
This compound is a chemical entity with potential as a valuable building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, its properties and reactivity can be largely inferred from its structure. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives could lead to the discovery of novel molecules with important applications in drug discovery and materials science.
References
An In-depth Technical Guide to 3-Cyclopropyl-2-methylpyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-cyclopropyl-2-methylpyridine and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This document details the synthesis, physicochemical properties, and reactivity of the core scaffold. A significant focus is placed on the pharmacological applications of its derivatives, particularly as selective inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in autoimmune and inflammatory signaling pathways. This guide includes detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of selected derivatives, and visualizations of relevant signaling pathways and experimental workflows to support researchers in this field.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The incorporation of a cyclopropyl group can confer several advantageous properties to a molecule, including increased metabolic stability, enhanced potency, and improved membrane permeability. The combination of a pyridine core with a cyclopropyl substituent at the 3-position and a methyl group at the 2-position creates the this compound scaffold, a building block with significant potential for the development of novel therapeutics.
Derivatives of this scaffold have recently gained prominence as highly selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3] Selective TYK2 inhibition is a promising therapeutic strategy for a range of autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. This guide will explore the chemistry and pharmacology of this compound and its derivatives, with a particular emphasis on their role as TYK2 inhibitors.
Physicochemical Properties of this compound
This compound is a colorless to light yellow liquid under standard conditions.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H11N | Generic |
| Molecular Weight | 133.19 g/mol | Generic |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | Data not readily available | |
| Solubility | Limited solubility in water | [4] |
| Chemical Stability | Stable under normal conditions. The pyridine ring is aromatic and relatively stable. | [4] |
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through several synthetic strategies. The most common approaches involve the introduction of the cyclopropyl group onto a pre-formed pyridine ring or the construction of the pyridine ring with the cyclopropyl substituent already in place.
Nucleophilic Substitution Approach
One straightforward method involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a cyclopropyl nucleophile or vice versa. A common route starts from 2-methylpyridine, which is first halogenated at the 3-position, followed by a cross-coupling reaction with a cyclopropyl organometallic reagent.[4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5][6][7][8] This reaction can be employed to couple a 3-halo-2-methylpyridine with cyclopropylboronic acid or its esters in the presence of a palladium catalyst and a base.[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Cyclopropylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of this compound.
Materials:
-
3-Bromo-2-methylpyridine (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-methylpyridine, cyclopropylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Derivatives of this compound and their Pharmacological Activity
The this compound scaffold is a key component in a number of potent and selective TYK2 inhibitors. These compounds typically feature further substitution on the pyridine ring and the cyclopropyl group, often with amide or other functional groups that engage in specific interactions with the TYK2 protein.
TYK2 Inhibitors in Autoimmune Diseases
TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling of several cytokines, including IL-12, IL-23, and Type I interferons. Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Selective inhibition of TYK2 is therefore a highly sought-after therapeutic strategy.
Quantitative Data for Selected Derivatives
The following table summarizes the in vitro activity of representative pyridine derivatives with a cyclopropyl-containing moiety as TYK2 inhibitors.
| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |
| Compound 12 (from reference) | TYK2 | - | - | [3] |
| Compound 15 (from reference) | TYK2 | - | - | [3] |
| Deucravacitinib (BMS-986165) | TYK2 | 1.0 (JH2 binding) | STAT3 phosphorylation | [3] |
Note: Specific IC50 values for compounds 12 and 15 were not explicitly provided in the cited source, but their structure-activity relationship was discussed in the context of improving upon a lead compound.
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in the JAK-STAT signaling pathway, which is activated by various cytokines.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the area of autoimmune and inflammatory diseases. The synthetic accessibility of the core scaffold, combined with the favorable pharmacological properties imparted by the cyclopropyl group, makes this an attractive area for further research. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further exploration and innovation in this exciting field of medicinal chemistry. As our understanding of the role of TYK2 and other potential targets in disease pathogenesis continues to grow, so too will the opportunities for developing novel drugs based on the this compound scaffold.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
3-Cyclopropyl-2-methylpyridine: A Chemical Intermediate Awaiting Biological Discovery
For Immediate Release
Shanghai, China – December 26, 2025 – An in-depth review of available scientific literature and patent databases reveals that 3-Cyclopropyl-2-methylpyridine is primarily recognized as a valuable chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Despite the presence of the pharmacologically relevant cyclopropyl and methylpyridine moieties, there is a notable absence of publicly accessible data detailing its specific biological activities, such as quantitative measures of enzyme inhibition, receptor binding affinities, or its effects on signaling pathways.
This technical guide consolidates the current understanding of this compound, focusing on its chemical properties and its role as a building block in drug discovery, while also highlighting the gap in our knowledge of its intrinsic biological function.
Chemical Synthesis and Properties
This compound is a heterocyclic organic compound.[1] General synthesis strategies for similar compounds often involve the coupling of a cyclopropyl group to a pre-formed pyridine ring or the construction of the pyridine ring with the cyclopropyl substituent already in place. One described method for a related compound, 3-cyclopropylpyridin-2-amine, involves the Suzuki-Miyaura coupling of a cyclopropyl boronic ester with a bromopyridine.[1]
The presence of the cyclopropyl group can introduce unique conformational constraints and electronic properties into larger molecules.[1][2] In medicinal chemistry, the cyclopropyl ring is often utilized as a bioisostere for other chemical groups to enhance metabolic stability, improve potency, and fine-tune the pharmacological profile of a drug candidate.[2]
Role as a Chemical Intermediate
The primary documented application of this compound is as a precursor or intermediate in the synthesis of more complex, biologically active compounds.[3] For instance, patent literature describes the incorporation of a 3-cyclopropyl-2-methyl-pyrido[4,3-d]pyrimidin-4(3H)-one core structure into molecules designed as agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), a target for neurodegenerative disorders.[4] In this context, the this compound fragment serves as a foundational scaffold upon which additional chemical complexity is built to achieve the desired biological activity.
While the broader class of pyridine derivatives has been extensively studied for a wide range of biological activities, including antimicrobial and anti-inflammatory properties, specific data for this compound remains elusive.
Uncharted Biological Activity
A thorough search of scientific databases and patent literature did not yield any specific quantitative data, such as IC50 values for enzyme inhibition or Ki values for receptor binding, for this compound itself. Furthermore, no detailed experimental protocols for biological assays or elucidated signaling pathways directly modulated by this compound have been published.
This lack of information suggests that either the biological activity of this compound has not yet been a focus of extensive research, or the findings from such studies have not been made publicly available.
Future Directions
The structural motifs present in this compound suggest that it could potentially interact with various biological targets. The pyridine ring is a common feature in many approved drugs, and the cyclopropyl group is a known modulator of physicochemical and pharmacological properties.[2][5]
Future research could focus on screening this compound against a broad range of biological targets to uncover any intrinsic pharmacological activity. Such studies would be the first step in determining if this chemical intermediate has the potential to be a lead compound for the development of new therapeutics.
Experimental Workflow for Future Investigation
Researchers interested in exploring the biological activity of this compound could adopt the following generalized experimental workflow:
Caption: A generalized workflow for the investigation of the biological activity of a novel chemical entity.
References
- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Cyclopropyl-2-methylpyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-2-methylpyridine has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural combination of a pyridine ring, a methyl group, and a cyclopropyl moiety confers advantageous properties to drug candidates, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of this compound and its derivatives, with a special focus on its role in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors.
Chemical Properties and Synthesis
This compound is a colorless to light yellow liquid with a distinct odor.[1] The presence of the pyridine ring makes it an aromatic and relatively stable compound, prone to electrophilic substitution reactions.[1] The cyclopropyl and methyl groups can also undergo various chemical transformations, such as oxidation.[1]
Several synthetic routes to this compound have been reported. A common approach involves the nucleophilic substitution of a halogenated cyclopropane with 2-methylpyridine in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).[1] Another strategy starts from pyridine, which is first methylated to 2-methylpyridine, followed by the reaction with a halocyclopropane.[1] A third approach involves the construction of the pyridine ring itself from smaller organic molecules containing the cyclopropyl and methyl groups.[1]
A particularly relevant synthetic method for drug discovery applications is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds between a pyridine halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2-methylpyridines
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with an arylboronic acid, a key step in the synthesis of many biologically active derivatives.
Materials:
-
3-Bromo-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-2-methylpyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-methylpyridine.[2]
Application in Drug Discovery: A Case Study of TYK2 Inhibitors
A prominent application of this compound is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[3] Dysregulation of the TYK2 signaling pathway is implicated in various autoimmune and inflammatory diseases.
Deucravacitinib (BMS-986165): A Selective TYK2 Inhibitor
Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor that has demonstrated significant efficacy in the treatment of psoriasis.[4] A key structural feature of Deucravacitinib is the presence of a this compound moiety. This compound uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme.[3] This selective inhibition of TYK2, with minimal activity against other JAK family members, is believed to contribute to its favorable safety profile.[5]
Quantitative Data: Biological Activity and Pharmacokinetics of Deucravacitinib and Related Compounds
The following tables summarize key quantitative data for Deucravacitinib and other relevant compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Deucravacitinib | TYK2 | 0.2 | Probe Displacement Assay | [5] |
| TYK2 (cellular) | 2-19 | Cellular Signaling Assays | [5] | |
| JAK1/2/3 | >10,000 | Kinase Binding Assays | [5] | |
| Tofacitinib | JAK1/3 | - | - | [5] |
| JAK2/2 | - | - | [5] | |
| Upadacitinib | JAK1/3 | - | - | [5] |
| JAK2/2 | - | - | [5] | |
| Baricitinib | JAK1/3 | - | - | [5] |
| JAK2/2 | - | - | [5] | |
| Compound 12 | TYK2 | - | - | [6][7] |
| Compound 15 | TYK2 | - | - | [6][7] |
| Compound | Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Deucravacitinib | 6 mg QD | - | 8-15 | - | - | [8] |
| 12 mg QD | - | 8-15 | - | - | [8] | |
| Compound 12 | 10 mg/kg (mice) | - | - | - | - | [6][7] |
| Compound 15 | 10 mg/kg (mice) | - | - | - | - | [6][7] |
Note: Detailed pharmacokinetic data for compounds 12 and 15 are not publicly available, but their in vivo exposure was reported to be 2-5 times higher than that of Deucravacitinib in mice.[6][7]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the TYK2 signaling pathway and a general experimental workflow for the synthesis of this compound derivatives.
Caption: TYK2 Signaling Pathway and Inhibition by Deucravacitinib.
Caption: General Workflow for Synthesis of this compound Derivatives.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its incorporation into drug candidates, exemplified by the selective TYK2 inhibitor Deucravacitinib, highlights the significant impact that carefully chosen structural motifs can have on biological activity and pharmacokinetic properties. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological profile, ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its potential, encouraging further exploration and innovation in the field of medicinal chemistry.
References
- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 4. condrug.com [condrug.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 3-Cyclopropyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3-Cyclopropyl-2-methylpyridine, a key intermediate in pharmaceutical research and organic synthesis. The following methods are designed to yield high-purity material suitable for a range of downstream applications, including drug development and materials science.
Introduction
This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1] Its synthesis can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to ensure the integrity of subsequent research and the quality of the final products. This guide outlines three primary purification techniques: fractional distillation, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). A protocol for recrystallization is also provided for instances where the compound or its derivatives are solid.
Physicochemical Properties:
Purification Techniques: A Comparative Overview
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the key aspects of each technique.
| Purification Technique | Principle | Typical Scale | Purity Achieved | Yield | Key Considerations |
| Fractional Distillation | Separation based on differences in boiling points. | Grams to Kilograms | >98% | High | Effective for removing non-volatile impurities and solvents. Requires a significant difference in boiling points between the product and impurities. |
| Silica Gel Column Chromatography | Separation based on differential adsorption to a stationary phase. | Milligrams to Grams | >99% | Moderate to High | Highly effective for removing closely related impurities. Requires solvent optimization and can be time-consuming. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Micrograms to Grams | >99.5% | Moderate | Ideal for achieving very high purity and for separating complex mixtures. Can be costly and requires specialized equipment. |
| Recrystallization | Purification of solids based on differences in solubility. | Milligrams to Kilograms | >99% | Moderate to High | Applicable if the compound or a salt derivative is a solid. Requires finding a suitable solvent system. |
Experimental Protocols
Fractional Distillation
This protocol is suitable for purifying this compound from non-volatile impurities and solvents with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum source (optional, for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Sample Loading: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiate Distillation: Begin heating the flask gently. If using a magnetic stirrer, ensure it is stirring at a moderate speed.
-
Equilibration: As the mixture heats, vapor will rise into the fractionating column. Adjust the heating rate to allow a temperature gradient to establish in the column.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask. The desired product will distill at a constant temperature. Collect this fraction in a clean, pre-weighed receiving flask.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Analysis: Analyze the purity of the collected fraction using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Silica Gel Column Chromatography
This method is highly effective for removing impurities with similar polarities to the target compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent: Hexane and Diethyl Ether (or a similar solvent system)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and diethyl ether. A good starting point is a 10:1 mixture of hexane:diethyl ether.[2] The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Monitoring: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Determine the purity and yield of the purified product.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the method of choice for achieving the highest possible purity, especially for small-scale purifications.
Materials:
-
Crude or partially purified this compound
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Method Development: Develop an analytical HPLC method to separate the target compound from its impurities. Due to the basic nature of the pyridine ring, peak tailing can be an issue. To mitigate this, consider:
-
Using a mobile phase with a low pH (e.g., with 0.1% formic acid).
-
Employing a column with a different stationary phase, such as a phenyl or cyano column.
-
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and column size.
-
Purification Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound using a fraction collector.
-
Solvent Removal: Remove the mobile phase from the collected fractions, typically by lyophilization or rotary evaporation.
-
Analysis: Confirm the purity of the final product using analytical HPLC.
Recrystallization
This protocol is applicable if this compound is a solid at room temperature or can be converted to a solid salt derivative.
Materials:
-
Crude solid this compound or its salt
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyridine derivatives include ethanol, hexane/ethyl acetate, and methanol/water.[3] Perform small-scale solubility tests to identify the best solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent and then dry them under vacuum.
-
Analysis: Determine the purity of the recrystallized product by measuring its melting point and using spectroscopic methods.
Visualization of Purification Workflows
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: Workflow for Fractional Distillation.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Preparative HPLC.
Conclusion
The purification of this compound is a crucial step in its utilization for research and development. The choice of the most appropriate purification technique will depend on the specific requirements of the application, including the scale of the purification and the desired final purity. By following the detailed protocols and workflows provided in these application notes, researchers can consistently obtain high-purity this compound for their scientific endeavors.
References
Application Notes and Protocols for Palladium Cross-Coupling Reactions of 3-Cyclopropyl-2-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-cyclopropyl-2-methylpyridine derivatives in palladium-catalyzed cross-coupling reactions. This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of substituted pyridine compounds.
Introduction to Palladium Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Three of the most powerful and widely used transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are indispensable tools for the construction of complex molecules in the pharmaceutical and materials science industries.
A general catalytic cycle for these reactions is depicted below. The cycle typically involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation with a coupling partner, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide. This reaction is particularly valuable for creating biaryl and heteroaryl structures. The protocol below is adapted from procedures for structurally similar bromopyridine derivatives.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-cyclopropyl-2-methylpyridine
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromo-5-cyclopropyl-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-5-cyclopropyl-2-methylpyridine, the corresponding arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 85-95 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
The following table presents representative data for the Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as a predictive guide for the reactivity of 3-bromo-5-cyclopropyl-2-methylpyridine.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15+ | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15+ | 78 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15+ | 80 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15+ | 72 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an organohalide. This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals. The following is a general protocol based on established procedures for the amination of bromopyridines.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-cyclopropyl-2-methylpyridine
Materials:
-
3-Bromo-5-cyclopropyl-2-methylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by 3-bromo-5-cyclopropyl-2-methylpyridine and the desired amine.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
The following table provides representative conditions for the Buchwald-Hartwig amination of a related bromopyridine substrate.[3]
| Entry | Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (4) | (±)-BINAP (8) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for the synthesis of substituted alkynes. The following protocol is a general procedure that can be adapted for 3-halo-5-cyclopropyl-2-methylpyridine.[4][5]
Experimental Protocol: Sonogashira Coupling of 3-Iodo-5-cyclopropyl-2-methylpyridine
Materials:
-
3-Iodo-5-cyclopropyl-2-methylpyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-iodo-5-cyclopropyl-2-methylpyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Data Presentation:
The table below shows representative conditions for the Sonogashira coupling of a substituted iodopyridine.[5]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2-3) | THF or DMF | RT - 65 | 2-16 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2-3) | THF or DMF | RT - 65 | 2-16 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2-3) | THF or DMF | RT - 65 | 2-16 |
Conclusion
The palladium-catalyzed cross-coupling reactions outlined in these application notes provide versatile and powerful methods for the functionalization of the this compound scaffold. By selecting the appropriate coupling partners and optimizing the reaction conditions, researchers can access a wide array of novel derivatives for applications in drug discovery and materials science. It is recommended to screen various ligands, bases, and solvents to optimize the yield for each specific substrate combination.
References
Application Notes and Protocols: 3-Cyclopropyl-2-methylpyridine as a Ligand in Catalysis
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of 3-cyclopropyl-2-methylpyridine being employed as a ligand in catalytic applications.
The existing literature primarily discusses the synthesis of this compound and related derivatives, often in the context of their potential as intermediates in medicinal chemistry and materials science. There is substantial research on other substituted pyridine ligands, such as bipyridines, terpyridines, and phosphinopyridines, which are used in a wide array of catalytic reactions including cross-coupling, hydrogenation, and polymerization.
Hypothetical Catalytic Relevance and Workflow for Investigation
Although no specific applications have been documented, the structural features of this compound suggest potential areas for future investigation. The following section outlines a hypothetical workflow for researchers interested in exploring its use as a ligand.
A logical first step would be the synthesis and characterization of coordination complexes of this compound with various transition metals. A general workflow for such an investigation is depicted below.
Caption: Hypothetical workflow for investigating this compound in catalysis.
For scientists and drug development professionals, the lack of data on this compound as a catalytic ligand indicates an unexplored area of chemical space. Its unique steric and electronic properties, arising from the ortho-methyl group and the meta-cyclopropyl group, could potentially offer novel reactivity or selectivity in certain catalytic transformations. Researchers interested in developing new ligand systems may find this compound to be a candidate for initial screening in well-established catalytic reactions, such as palladium-catalyzed cross-coupling or copper-catalyzed processes. However, any such investigation would be foundational, as there are currently no established protocols or application data to draw upon.
Application of 3-Cyclopropyl-2-methylpyridine Derivatives in Pharmaceutical Synthesis: The Case of Lorlatinib
Introduction
3-Cyclopropyl-2-methylpyridine and its derivatives are valuable building blocks in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. This application note details the pivotal role of a substituted pyridine moiety, akin to the structure of a this compound derivative, in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor. Lorlatinib is a critical therapeutic agent for the treatment of specific types of non-small cell lung cancer (NSCLC).[1][2] This document provides detailed protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient (API), alongside a visualization of the drug's mechanism of action.
Signaling Pathway of Lorlatinib
Lorlatinib functions by inhibiting the autophosphorylation of ALK and ROS1, which are receptor tyrosine kinases.[1][3][4] In certain cancers, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK), resulting in constitutively active kinases that drive oncogenic signaling. These activated kinases promote cell proliferation, survival, and tumorigenesis through downstream pathways including the PI3K/Akt, MAPK/Erk, and JAK/STAT signaling cascades.[5] Lorlatinib's targeted inhibition of ALK and ROS1 blocks these downstream signals, leading to apoptosis of cancer cells.[5]
Caption: Mechanism of action of Lorlatinib.
Experimental Protocols
The synthesis of Lorlatinib is a convergent process that involves the preparation of two key fragments: an aminopyrazole portion and a substituted pyridine portion. These fragments are then coupled via a Suzuki reaction, followed by a macrolactamization to form the final macrocyclic structure.[2] While this compound is not a direct precursor, the synthesis of the crucial pyridine intermediate, 2-amino-5-bromo-3-hydroxypyridine, showcases synthetic strategies applicable to substituted pyridines.
Synthesis of Key Pyridine Intermediate: 2-Amino-5-bromo-3-hydroxypyridine
This intermediate is synthesized from 2-amino-3-hydroxypyridine through a three-step process involving protection, bromination, and deprotection.
Step 1: Protection of 2-amino-3-hydroxypyridine
This step involves the formation of a cyclic carbamate to protect the amino and hydroxyl groups.
-
Reaction: 2-amino-3-hydroxypyridine reacts with bis(trichloromethyl) carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) to form a protected intermediate.
-
Reagents and Solvents: 2-amino-3-hydroxypyridine, bis(trichloromethyl) carbonate (BTC), N,N'-carbonyldiimidazole (CDI), aprotic polar solvent (e.g., DMF, DMSO).
-
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in an anhydrous aprotic polar solvent under an inert atmosphere.
-
Add BTC and CDI to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The protected intermediate is typically used in the next step without further purification.
-
Step 2: Bromination of the Protected Intermediate
-
Reaction: The protected intermediate undergoes bromination at the 5-position of the pyridine ring.
-
Reagents and Solvents: Protected 2-amino-3-hydroxypyridine intermediate, liquid bromine, photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone).
-
Procedure:
-
Dissolve the protected intermediate in a suitable solvent.
-
Add the photoinitiator.
-
Add liquid bromine dropwise while irradiating with a suitable light source.
-
Monitor the reaction for completion.
-
Upon completion, quench the reaction and work up to isolate the brominated intermediate.
-
Step 3: Hydrolysis (Deprotection)
-
Reaction: The protecting group is removed to yield 2-amino-5-bromo-3-hydroxypyridine.
-
Reagents and Solvents: Brominated intermediate, aqueous base (e.g., NaOH).
-
Procedure:
-
Treat the brominated intermediate with an aqueous base.
-
Heat the mixture to facilitate hydrolysis.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, neutralize the reaction mixture and extract the product.
-
Purify the product by crystallization or chromatography.
-
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| 1 | 2-amino-3-hydroxypyridine | BTC, CDI | Protected intermediate | High | [6] |
| 2 | Protected intermediate | Liquid Bromine, Photoinitiator | Brominated intermediate | Good | [6] |
| 3 | Brominated intermediate | Aqueous Base (e.g., NaOH) | 2-amino-5-bromo-3-hydroxypyridine | Good | [6] |
Synthesis of Lorlatinib
The final stages of Lorlatinib synthesis involve a Suzuki coupling and a macrolactamization.
Step 4: Suzuki Coupling
-
Reaction: The 2-amino-5-bromo-3-hydroxypyridine derivative is coupled with a boronic acid or ester derivative of the aminopyrazole fragment.
-
Reagents and Solvents: 2-amino-5-bromo-3-hydroxypyridine derivative, aminopyrazole boronic ester, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, CsF), solvent (e.g., toluene, DMF, water).[2][7]
-
General Procedure:
-
To a degassed mixture of the solvent and base, add the palladium catalyst.
-
Add the 2-amino-5-bromo-3-hydroxypyridine derivative and the aminopyrazole boronic ester.
-
Heat the reaction mixture under an inert atmosphere until the coupling is complete.
-
Cool the reaction mixture and perform an aqueous workup.
-
Purify the coupled product by chromatography.
-
Step 5: Macrolactamization
-
Reaction: An intramolecular amide bond formation to create the macrocyclic structure of Lorlatinib.
-
Reagents and Solvents: Coupled product from Step 4, coupling agent (e.g., HATU), base (e.g., triethylamine), solvent (e.g., DMF, EtOAc).[2]
-
Procedure:
-
Prepare a dilute solution of the coupling agent and base in a suitable solvent.
-
Slowly add a solution of the coupled product to the reagent mixture over several hours to favor intramolecular cyclization.
-
Stir the reaction until completion.
-
Perform an aqueous workup and extract the product.
-
Purify the final product, Lorlatinib, by crystallization.[2]
-
| Step | Key Reaction | Starting Materials | Key Reagents | Product | Typical Yield | Reference |
| 4 | Suzuki Coupling | Pyridine derivative, Pyrazole boronic ester | Pd(PPh₃)₄, Base | Coupled Intermediate | High | [2] |
| 5 | Macrolactamization | Coupled Intermediate | HATU, Base | Lorlatinib | 56% | [2] |
Experimental Workflow
The overall synthetic strategy for Lorlatinib is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
References
- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 3. Lorlatinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 5. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 7. old.rrjournals.com [old.rrjournals.com]
Application Notes: 3-Cyclopropyl-2-methylpyridine in Agrochemical Synthesis
Introduction
3-Cyclopropyl-2-methylpyridine is a heterocyclic building block with potential applications in the synthesis of novel agrochemicals. Its unique structural combination of a pyridine ring, a cyclopropyl group, and a methyl group offers opportunities for the development of fungicides and herbicides with new modes of action or improved efficacy. The pyridine moiety is a well-established scaffold in a multitude of commercial pesticides, valued for its ability to interact with various biological targets. The cyclopropyl group can enhance metabolic stability, improve binding affinity to target enzymes, and influence the overall physicochemical properties of the final molecule, potentially leading to increased potency and better bioavailability. The methyl group provides a further point for chemical modification.
While extensive public documentation on the direct synthesis of commercialized agrochemicals from this compound is limited, its structural motifs are present in several classes of active compounds. These application notes will explore the potential synthetic routes and applications based on the reactivity of this intermediate and related pyridine-containing agrochemicals.
Potential Applications in Fungicide Synthesis
The pyridine ring is a core component of several important classes of fungicides, including Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs). This compound can serve as a key intermediate in the synthesis of novel fungicides targeting these or other validated fungal pathways.
Hypothetical Synthesis of a Pyridine Carboxamide Fungicide
One promising application of this compound is in the synthesis of pyridine carboxamide fungicides, a class of SDHIs. The synthesis could proceed through the oxidation of the methyl group to a carboxylic acid, followed by amidation.
Experimental Protocol: Synthesis of 3-Cyclopropyl-2-pyridinecarboxylic Acid
This protocol describes a potential first step in the synthesis of a pyridine carboxamide fungicide from this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate (3 equivalents) in water to the refluxing mixture over a period of 2-3 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Carefully acidify the filtrate to pH 3-4 with concentrated hydrochloric acid. A white precipitate of 3-cyclopropyl-2-pyridinecarboxylic acid should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol/water to afford the pure carboxylic acid.
Logical Workflow for Fungicide Development
The following diagram illustrates a logical workflow for the development of a novel fungicide starting from this compound.
Caption: Workflow for fungicide discovery.
Potential Applications in Herbicide Synthesis
Pyridine-based herbicides are a significant class of agrochemicals that include auxin mimics and inhibitors of various enzymes. The unique substitution pattern of this compound could be exploited to create novel herbicidal compounds.
Hypothetical Synthesis of a Picolinic Acid Herbicide
Picolinic acid derivatives are a well-known class of herbicides. Following a similar initial step as for the fungicide synthesis, the resulting 3-cyclopropyl-2-pyridinecarboxylic acid could be further functionalized to generate herbicidal compounds.
Experimental Protocol: Esterification of 3-Cyclopropyl-2-pyridinecarboxylic Acid
This protocol outlines the synthesis of a picolinate ester, a common structural motif in herbicides.
Materials:
-
3-Cyclopropyl-2-pyridinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
An appropriate alcohol (e.g., methanol, ethanol)
-
Pyridine (as a catalyst)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 3-cyclopropyl-2-pyridinecarboxylic acid (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and slowly add the desired alcohol (2 equivalents).
-
Reflux the mixture for an additional 3-4 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by column chromatography.
Signaling Pathway of Auxin Mimic Herbicides
The following diagram depicts the general signaling pathway disrupted by auxin mimic herbicides, a potential mode of action for herbicides derived from this compound.
Caption: Auxin mimic herbicide signaling.
Quantitative Data Summary
As the synthesis of specific, named agrochemicals from this compound is not widely reported in public literature, a table of quantitative efficacy data cannot be provided at this time. The development of such data would be contingent on the synthesis and biological evaluation of novel derivatives. For researchers pursuing this line of inquiry, key metrics to collect would include:
Table 1: Key Efficacy Metrics for Novel Agrochemicals
| Metric | Description | Typical Units | Target |
| IC₅₀ | Inhibitory Concentration 50%: The concentration of a compound that inhibits a biological process (e.g., enzyme activity) by 50%. | µM, nM | Fungi/Weeds |
| EC₅₀ | Effective Concentration 50%: The concentration of a compound that elicits a 50% response (e.g., growth inhibition) after a specific exposure time. | µg/mL, ppm | Fungi/Weeds |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of a compound that will inhibit the visible growth of a microorganism. | µg/mL | Fungi |
| GR₅₀ | Growth Reduction 50%: The concentration of a herbicide that reduces plant growth by 50%. | g/ha, kg/ha | Weeds |
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its unique combination of a pyridine ring, a cyclopropyl moiety, and a reactive methyl group provides a versatile platform for the design and synthesis of new fungicides and herbicides. The protocols and workflows outlined in these application notes provide a foundational framework for researchers to begin exploring the potential of this compound in the development of the next generation of crop protection agents. Further research and publication in this specific area are needed to fully elucidate its potential and to generate the quantitative data necessary for commercial development.
Application Notes and Protocols for Reactions Involving 3-Cyclopropyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key chemical transformations involving 3-cyclopropyl-2-methylpyridine, a valuable building block in medicinal chemistry and materials science. The unique combination of a pyridine core, a sterically demanding cyclopropyl group, and a reactive methyl group offers a versatile platform for the synthesis of complex molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the nucleophilic substitution of a suitable 2-methylpyridine precursor with a cyclopropyl-containing reagent.
Protocol 1: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 3-bromo-2-methylpyridine and cyclopropylmagnesium bromide.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromo-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen), add cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data:
| Reactant | Molar Equiv. | Purity | Yield (%) |
| 3-Bromo-2-methylpyridine | 1.0 | >98% | 75-85 |
| Cyclopropylmagnesium bromide | 1.2 | 0.5 M in THF |
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Key Reactions of this compound
The presence of the pyridine ring and the methyl group allows for a variety of subsequent chemical transformations.
Protocol 2: N-Oxidation of this compound
The pyridine nitrogen can be readily oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring and serve as a precursor for further functionalization.[1]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 15 mL/mmol of substrate) in a round-bottom flask.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise to the solution at 0 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Molar Equiv. | Purity | Yield (%) |
| This compound | 1.0 | >98% | 85-95 |
| m-CPBA | 1.5 | ~77% |
DOT Diagram: N-Oxidation Workflow
Caption: Workflow for the N-Oxidation of this compound.
Protocol 3: Oxidation of the 2-Methyl Group
The methyl group at the 2-position can be oxidized to a carboxylic acid, providing a handle for further derivatization, such as amide coupling.[2]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Suspend this compound (1.0 eq) in water (20 mL/mmol of substrate).
-
Reagent Addition: Heat the mixture to reflux (100 °C) and add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 1 hour.
-
Reaction Progression: Continue refluxing for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Purification: Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the carboxylic acid.
Quantitative Data:
| Reactant | Molar Equiv. | Purity | Yield (%) |
| This compound | 1.0 | >98% | 60-70 |
| Potassium Permanganate | 3.0 | >99% |
DOT Diagram: Methyl Group Oxidation Workflow
Caption: Workflow for the oxidation of the 2-methyl group.
Applications in Drug Development
This compound and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The cyclopropyl moiety can enhance metabolic stability and binding affinity to biological targets. The pyridine core provides a scaffold for introducing diverse functionalities to modulate pharmacological properties.
Logical Relationship Diagram: Role in Drug Discovery
Caption: Logical flow from the starting material to a drug candidate.
References
Scale-up Synthesis of 3-Cyclopropyl-2-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scalable synthesis of 3-cyclopropyl-2-methylpyridine, a valuable building block in pharmaceutical and materials science. The recommended synthetic strategy involves a two-stage process: the high-yield synthesis of the key intermediate, 3-bromo-2-methylpyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a cyclopropylboronic acid derivative. This approach is selected for its scalability, efficiency, and adaptability to industrial production. Detailed experimental procedures, data summaries, and workflow visualizations are provided to facilitate replication and optimization in a research and development setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique structural combination of a pyridine ring, a methyl group, and a cyclopropyl moiety imparts specific chemical and physical properties that are advantageous for the development of novel therapeutic agents and functional materials. The scale-up synthesis of this compound requires a robust, high-yielding, and cost-effective methodology. This application note details a reliable two-step synthetic route amenable to large-scale production.
The chosen synthetic pathway commences with the preparation of 3-bromo-2-methylpyridine from 2-methyl-3-aminopyridine via a Sandmeyer reaction. This method is preferable to the direct bromination of 2-methylpyridine, which often results in low yields and isomeric mixtures, complicating purification on a larger scale. The subsequent Suzuki-Miyaura cross-coupling of 3-bromo-2-methylpyridine with a cyclopropylboronic acid derivative offers a highly efficient and selective means to construct the target C-C bond under mild conditions.[2][3]
Synthesis Pathway Overview
The overall synthetic scheme is a two-step process designed for scalability and high purity of the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-methylpyridine via Sandmeyer Reaction
This protocol describes the conversion of 2-methyl-3-aminopyridine to 3-bromo-2-methylpyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-aminopyridine | 108.14 | 10.8 g | 0.1 |
| Hydrobromic acid (48%) | 80.91 | 40 mL | ~0.35 |
| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Copper(I) bromide (CuBr) | 143.45 | 1.4 g | 0.01 |
| Deionized water | 18.02 | As needed | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-3-aminopyridine (10.8 g, 0.1 mol) in hydrobromic acid (48%, 40 mL). Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the internal temperature below 0 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.4 g, 0.01 mol) in hydrobromic acid (48%, 10 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Basify the reaction mixture to pH > 9 with a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 3-bromo-2-methylpyridine as a colorless to pale yellow oil.
Quantitative Data for Step 1:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by GC) | >98% |
| Boiling Point | 76-78 °C / 15 mmHg |
Step 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol details the cross-coupling of 3-bromo-2-methylpyridine with potassium cyclopropyltrifluoroborate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-2-methylpyridine | 172.02 | 8.6 g | 0.05 |
| Potassium cyclopropyltrifluoroborate | 147.99 | 8.1 g | 0.055 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.49 | 112 mg | 0.0005 (1 mol%) |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 477 mg | 0.001 (2 mol%) |
| Potassium phosphate (K₃PO₄), tribasic | 212.27 | 21.2 g | 0.1 |
| Toluene | 92.14 | 100 mL | - |
| Deionized water | 18.02 | 10 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a clean, dry three-necked flask equipped with a condenser and a nitrogen inlet, add 3-bromo-2-methylpyridine (8.6 g, 0.05 mol), potassium cyclopropyltrifluoroborate (8.1 g, 0.055 mol), palladium(II) acetate (112 mg, 1 mol%), XPhos (477 mg, 2 mol%), and potassium phosphate (21.2 g, 0.1 mol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene (100 mL) and water (10 mL) to the flask.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless oil.
Quantitative Data for Step 2:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by GC-MS) | >99% |
| Boiling Point | 212.2±9.0 °C (Predicted)[4] |
Visualized Workflows
Logical Relationship of Key Synthesis Steps
Caption: Logical flow of the two-step synthesis.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Conclusion
The described two-step synthesis of this compound, involving a Sandmeyer reaction to produce 3-bromo-2-methylpyridine followed by a Suzuki-Miyaura cross-coupling, presents a robust and scalable method for obtaining this valuable compound in high yield and purity. The detailed protocols and quantitative data provided in this application note offer a solid foundation for researchers and drug development professionals to implement and adapt this synthesis for their specific needs. The use of a well-defined, high-yield route for the key brominated intermediate is critical for the overall efficiency and economic viability of the large-scale production of this compound.
References
Application Notes and Protocols for 3-Cyclopropyl-2-methylpyridine
Hazard Identification and Classification
Due to the lack of specific toxicological data for 3-Cyclopropyl-2-methylpyridine, a presumed hazard profile has been established based on the known hazards of pyridine and its derivatives. Pyridine compounds are generally flammable, toxic, and irritating.[1]
Table 1: Presumed GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Based on Analogy with |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour | 2-Methylpyridine[2], 3-Methylpyridine[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 3-Cyclopropylpyridine[4], Pyridine[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | 2-Methylpyridine[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 3-Cyclopropylpyridine[4], Pyridine[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 3-Cyclopropylpyridine[4], Pyridine[5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | 3-Chloropyridine |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 2-Methylpyridine[2] |
Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a characteristic, pungent odor.[6] The following table summarizes its known and extrapolated physical and chemical properties.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Analogue |
| Molecular Formula | C₉H₁₁N | This compound[6] |
| Molecular Weight | 133.19 g/mol | This compound |
| Appearance | Colorless to light yellow liquid | This compound[6] |
| Odor | Special, pungent odor | This compound[6] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility in Water | Limited solubility expected | This compound[6] |
| Solubility in Organic Solvents | Good solubility in many organic solvents | This compound[6] |
| Density | Data not available | - |
Experimental Protocols
Personal Protective Equipment (PPE)
Adequate PPE is the first line of defense against chemical exposure.[7] The selection of PPE should be based on a thorough risk assessment of the planned experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. 3-Cyclopropylpyridine | C8H9N | CID 12032143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thermofishersci.in [thermofishersci.in]
- 6. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropyl-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Cyclopropyl-2-methylpyridine synthesis. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for this transformation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with cyclopropylboronic acid.
Problem 1: Low or No Product Yield
Low or no formation of the desired this compound can be attributed to several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The palladium catalyst is sensitive to oxygen and impurities. Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (Argon or Nitrogen). Use high-purity reagents. For substrates with coordinating groups like pyridines, catalyst deactivation can occur. Consider using more robust ligands such as SPhos or XPhos.[1] |
| Inefficient Transmetalation | The transfer of the cyclopropyl group from the boronic acid to the palladium catalyst is a critical step. Ensure the base is sufficiently strong and soluble. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[2] The addition of a small amount of water to the solvent can sometimes facilitate this step when using phosphate or carbonate bases.[2] |
| Protodeboronation of Cyclopropylboronic Acid | Cyclopropylboronic acid can be prone to decomposition (protodeboronation), especially at elevated temperatures. Consider using a more stable derivative, such as its pinacol ester, which provides a slow release of the boronic acid.[2] Use fresh, high-quality boronic acid. |
| Suboptimal Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, catalyst decomposition and side reactions can occur. An initial temperature of 90-100 °C is a good starting point for optimization.[1] |
Problem 2: Formation of Significant Byproducts
The presence of significant impurities alongside the desired product can complicate purification and reduce the overall yield.
| Potential Cause | Suggested Solution |
| Homocoupling of 3-bromo-2-methylpyridine | This side reaction leads to the formation of 2,2'-dimethyl-3,3'-bipyridine. Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[2] Using a slight excess of cyclopropylboronic acid (1.1-1.5 equivalents) can favor the desired cross-coupling.[2] |
| Homocoupling of Cyclopropylboronic Acid | This results in the formation of bicyclopropyl. This is more likely to occur in the presence of oxygen. Rigorous degassing is crucial. |
| Decomposition of Starting Material | At high temperatures, the starting materials or the product may decompose. Monitor the reaction progress and avoid unnecessarily long reaction times. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
| Potential Cause | Suggested Solution |
| Co-elution with Starting Materials or Byproducts | The polarity of the product may be similar to that of the starting materials or byproducts, making chromatographic separation difficult. Screen different solvent systems for column chromatography to achieve better separation. |
| Residual Palladium Catalyst | Traces of the palladium catalyst can remain in the product. After the reaction, filter the mixture through a pad of celite. An aqueous workup can also help in removing metal residues. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: A common and effective starting material is 3-bromo-2-methylpyridine.[1] This allows for a direct and efficient introduction of the cyclopropyl group at the 3-position via palladium-catalyzed cross-coupling reactions.
Q2: Which palladium-catalyzed cross-coupling reaction is most suitable for this synthesis?
A2: The Suzuki-Miyaura coupling is a highly recommended method due to its robustness, tolerance to a wide range of functional groups, and the commercial availability of the required reagents, such as cyclopropylboronic acid.[1]
Q3: What are the key parameters to control to maximize the yield?
A3: The key parameters to control are:
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[2]
-
Solvent and Reagent Purity: Use anhydrous and degassed solvents, and high-purity reagents.[2]
-
Catalyst and Ligand System: The choice of palladium precursor and ligand is crucial. For this specific transformation, a system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a good starting point.[1]
-
Base: The selection of an appropriate base, like K₃PO₄ or Cs₂CO₃, is critical for the transmetalation step.[2]
-
Temperature: The reaction temperature needs to be optimized to ensure a good reaction rate while minimizing decomposition. A range of 80-110 °C is typically employed.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[1]
Q5: What are the expected side products in this reaction?
A5: Common side products include the homocoupling products of the starting materials (2,2'-dimethyl-3,3'-bipyridine and bicyclopropyl) and products resulting from the protodeboronation of cyclopropylboronic acid.[2]
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine with various arylboronic acids. While specific data for cyclopropylboronic acid is not provided in the source, these results offer a valuable baseline for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for 3-bromo-2-methylpyridine [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-bromo-2-methylpyridine [1]
This protocol is a general guideline and should be optimized for the specific reaction with cyclopropylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-methylpyridine (1.0 equiv), cyclopropylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the flask under the inert atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene) and, if applicable, degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 3-Cyclopropyl-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropyl-2-methylpyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are several synthetic approaches to this compound. The most prevalent methods in modern organic synthesis are palladium- or nickel-catalyzed cross-coupling reactions. These are generally preferred over older methods like direct nucleophilic substitution due to higher yields and better functional group tolerance. The primary cross-coupling strategies include:
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent (cyclopropylzinc halide) with an organic halide (e.g., 3-bromo-2-methylpyridine or 3-chloro-2-methylpyridine) in the presence of a palladium or nickel catalyst.[1][2]
-
Suzuki-Miyaura Coupling: This method utilizes a cyclopropylboronic acid or its ester derivative to couple with a halopyridine (e.g., 3-bromo-2-methylpyridine) catalyzed by a palladium complex with a suitable base.[3][4]
-
Kumada Coupling: This approach employs a Grignard reagent (cyclopropylmagnesium halide) and couples it with a halopyridine, typically catalyzed by a nickel or palladium complex.[5][6]
A more traditional, though often less efficient, route is the direct nucleophilic substitution of a suitable 2-methylpyridine derivative with a halogenated cyclopropane in the presence of a strong base.[7]
Q2: Which cross-coupling reaction is recommended for the synthesis of this compound?
The Negishi coupling is a highly effective and versatile method for this transformation.[1][2] It offers mild reaction conditions and a high tolerance for various functional groups.[8] The Suzuki-Miyaura coupling is also a very robust and widely used alternative, particularly with the commercial availability of cyclopropylboronic acid.[3][4] The Kumada coupling can also be effective and is often economically advantageous, but the high reactivity of Grignard reagents may limit its compatibility with certain functional groups.[9]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Negishi Coupling
Q: I am attempting a Negishi coupling between 3-bromo-2-methylpyridine and cyclopropylzinc chloride, but I am observing very low to no yield of the desired this compound. What are the potential causes and solutions?
A: Low or no product formation in a Negishi coupling can stem from several factors related to the reagents, catalyst, or reaction conditions. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Troubleshooting Steps:
-
Inactive Catalyst: The palladium(0) or nickel(0) catalyst is the heart of the reaction. Its inactivity is a common reason for failure.
-
Solution: Ensure you are using a fresh, high-quality catalyst. If using a palladium(II) precatalyst, ensure it is properly reduced in situ. The choice of ligands is also critical; phosphine ligands like triphenylphosphine or more specialized ligands can significantly impact catalytic activity.[1]
-
-
Poor Quality Organozinc Reagent: The cyclopropylzinc reagent is sensitive to air and moisture.
-
Solution: Prepare the organozinc reagent fresh or use a recently purchased commercial solution. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Incorrect Reaction Temperature: The optimal temperature can vary depending on the specific catalyst and substrates.
-
Solution: While many Negishi couplings proceed at room temperature, some may require gentle heating to initiate or drive the reaction to completion. Conversely, excessive heat can lead to catalyst decomposition or side reactions. Experiment with a temperature range (e.g., room temperature to 50 °C).
-
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of the catalyst.
-
Solution: Tetrahydrofuran (THF) is a common and effective solvent for Negishi couplings. If solubility is an issue, consider co-solvents, but be mindful of their compatibility with the organometallic reagents.
-
Issue 2: Presence of Significant Side Products
Q: My reaction is producing the desired this compound, but I am also observing significant amounts of byproducts. What are these side products and how can I minimize them?
A: The formation of byproducts is a common challenge in cross-coupling reactions. Identifying the side products is the first step to mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Homocoupling of the Organozinc Reagent (Bicyclopropyl): This is a frequent side reaction where two cyclopropyl groups couple together.[1]
-
Cause: This can be promoted by certain catalyst systems or the presence of oxygen.
-
Mitigation:
-
Ensure a strictly inert atmosphere to minimize oxygen-induced homocoupling.
-
Optimize the catalyst and ligand system. Some ligands are known to suppress homocoupling more effectively than others.
-
Slow addition of the organozinc reagent to the reaction mixture can sometimes reduce its concentration at any given time, disfavoring homocoupling.
-
-
-
Homocoupling of the Halopyridine (2,2'-dimethyl-3,3'-bipyridine): The starting 3-halo-2-methylpyridine can couple with itself.
-
Cause: This is often a result of catalyst-mediated side reactions.
-
Mitigation:
-
Adjust the catalyst-to-ligand ratio. An excess of ligand can sometimes suppress this side reaction.
-
Lowering the reaction temperature may also help.
-
-
-
Protodehalogenation of the Starting Material (2-methylpyridine): The starting halopyridine is reduced to 2-methylpyridine.
-
Cause: This can occur if there are sources of protons in the reaction mixture (e.g., moisture) or via side reactions with the solvent or other reagents.
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Ensure the reaction is run under a dry, inert atmosphere.
-
-
Quantitative Data Summary (Illustrative)
The following table presents hypothetical data to illustrate how reaction conditions can affect product yield and byproduct formation in a Negishi coupling for the synthesis of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Yield of this compound (%) | Bicyclopropyl (%) | 2,2'-dimethyl-3,3'-bipyridine (%) |
| 1 | Pd(PPh₃)₄ (5) | - | 25 | 65 | 15 | 5 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | 25 | 85 | 5 | <2 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | 50 | 75 | 10 | 8 |
This data is for illustrative purposes and actual results may vary.
Experimental Protocols
Detailed Methodology for Negishi Coupling
This protocol is a representative example for the synthesis of this compound via a Negishi coupling reaction.
Materials:
-
3-Bromo-2-methylpyridine
-
Cyclopropylzinc chloride (0.5 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-bromo-2-methylpyridine (1.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.05 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Addition of Organozinc Reagent: Slowly add the cyclopropylzinc chloride solution (1.2 eq) to the reaction mixture at room temperature over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
Overcoming solubility issues with 3-Cyclopropyl-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 3-Cyclopropyl-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is an organic compound that typically appears as a colorless to light yellow liquid.[1] Its molecular structure consists of a polar pyridine ring and two non-polar groups: a methyl group and a cyclopropyl group. While the pyridine ring imparts some polarity, the presence of the alkyl substituents reduces the overall polarity of the molecule.[1] This chemical structure leads to limited solubility in polar solvents like water but good solubility in many organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Impact on Solubility |
| Molecular Formula | C₉H₁₁N | - |
| Molecular Weight | 133.19 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Appearance | Colorless to light yellow liquid | - |
| Solubility in Water | Limited / Low | The non-polar cyclopropyl and methyl groups hinder favorable interactions with polar water molecules.[1] |
| Solubility in Organic Solvents | Good | The molecule's non-polar characteristics allow it to dissolve well in organic solvents like DMSO and ethanol.[1] |
| Key Structural Features | Pyridine ring (polar, basic), Cyclopropyl group (non-polar), Methyl group (non-polar) | The balance between the polar ring and non-polar side chains dictates its solubility behavior. |
Q2: My stock solution of this compound, prepared in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?
A2: This common phenomenon is known as "crashing out" and occurs when a compound that is stable in a high-concentration organic solvent stock is diluted into a predominantly aqueous environment.[2][3][4] The drastic change in solvent polarity from organic to aqueous reduces the compound's solubility, causing it to precipitate.[3] To resolve this, you can try several strategies, including lowering the final concentration, optimizing the dilution method, or employing solubility enhancement techniques.[3]
Caption: Troubleshooting workflow for compound precipitation.
Q3: What are the primary strategies to improve the aqueous solubility of this compound for in vitro experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of your compound for biological assays. The optimal method often requires empirical testing.[2] Key strategies include pH modification, the use of co-solvents, and the addition of solubilizing excipients like cyclodextrins.[2][5][6]
Caption: Decision tree for selecting a solubilization method.
Q4: How does pH modification enhance the solubility of a pyridine-containing compound?
A4: The pyridine moiety in this compound is basic.[2] Lowering the pH of the aqueous buffer will protonate the nitrogen atom in the pyridine ring. This creates a charged cationic species which is significantly more polar and, therefore, has increased aqueous solubility.[2] However, it is crucial to ensure that the change in pH does not negatively impact the compound's activity or the biological components of the assay.[2]
Q5: How do cyclodextrins work, and which type should I use?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate non-polar molecules, like this compound, within their cavity, forming an "inclusion complex."[5][7][8] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[6][7] Chemically modified versions like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are often preferred as they have much higher aqueous solubility and are very effective.[5][9]
Caption: Cyclodextrin forms a soluble inclusion complex.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for common solubility enhancement techniques.
Comparison of Solubilization Strategies
Table 2: Summary of Common Solubilization Methods
| Method | Mechanism of Action | Advantages | Potential Issues |
| pH Modification | Protonates the basic pyridine nitrogen, creating a more polar, soluble cation.[2] | Simple to implement; can be highly effective for basic compounds.[2] | May alter compound activity or affect assay biology (e.g., cell health).[2] |
| Co-solvents | A water-miscible organic solvent (e.g., ethanol, PEG 400) is added to reduce the overall polarity of the solvent system.[2] | Effective for many compounds; a wide range of biocompatible co-solvents are available.[2] | Organic solvents may have off-target effects or be toxic to cells at higher concentrations.[4] |
| Cyclodextrins | Forms a host-guest inclusion complex, encapsulating the hydrophobic compound within its non-polar cavity.[5][8] | Can significantly increase solubility and stability; often well-tolerated in in vitro systems.[5] | High amounts may be needed; potential for nephrotoxicity with some types in in vivo studies.[10] |
Protocol 1: Co-Solvent Screening
This protocol helps determine the lowest effective concentration of a co-solvent needed to maintain the solubility of this compound at the desired final concentration.
Materials:
-
This compound
-
100% Dimethyl sulfoxide (DMSO)
-
Co-solvents to test (e.g., Ethanol, PEG 400, Propylene Glycol)
-
Aqueous assay buffer
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Prepare Co-solvent Buffers: Prepare a series of your aqueous assay buffers containing different final percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Dilution: For each co-solvent buffer, add a small aliquot of the DMSO stock solution to achieve the desired final concentration of this compound.
-
Best Practice: Add the stock solution dropwise to the co-solvent buffer while vortexing to ensure rapid dispersion.[3]
-
-
Observation: Visually inspect each solution for any signs of precipitation or cloudiness immediately after mixing and after a 1-hour incubation period at your experimental temperature.
-
Selection: Identify the lowest concentration of the co-solvent that keeps the compound fully dissolved.
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to determine the required concentration of HP-β-CD to solubilize the target compound.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
Stir plate and magnetic stir bars
-
0.22 µm syringe filters
Procedure:
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD in your assay buffer (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
Add Compound: Add an excess amount of this compound to each HP-β-CD solution. The goal is to have undissolved compound visible at the bottom of each container.
-
Equilibration: Seal the containers and agitate the mixtures on a stir plate at a constant temperature (e.g., room temperature or 37°C) until equilibrium is reached. This may take 24-48 hours.
-
Separation: After equilibration, allow the undissolved compound to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the relationship and identify a suitable HP-β-CD concentration for your experiments.
References
- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. benchchem.com [benchchem.com]
Common impurities in 3-Cyclopropyl-2-methylpyridine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during the synthesis and purification of 3-Cyclopropyl-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities in this compound synthesis typically arise from three main sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine.
-
Side Reactions: The desired reaction pathway can be accompanied by side reactions, leading to the formation of byproducts. A common side reaction in cross-coupling syntheses is homocoupling.
-
Reagent-Derived Impurities: Impurities can be introduced from the reagents themselves or from their degradation during the reaction.
Q2: I observe a persistent impurity with a similar polarity to my product during chromatographic purification. What could it be?
A2: If you are using a cross-coupling method (e.g., Negishi or Suzuki coupling), a likely impurity with similar polarity is the homocoupled byproduct, such as 3,3'-dimethyl-2,2'-bipyridine. This impurity is formed by the coupling of two molecules of the methyl-substituted pyridine starting material. Distinguishing and separating this byproduct can be challenging due to its structural similarity to the desired product.
Q3: My final product has a yellowish tint. What could be the cause?
A3: While pure this compound is typically a colorless to pale yellow liquid, a distinct yellow color can indicate the presence of certain impurities. These may include residual palladium catalyst from a cross-coupling reaction or degradation products formed during workup or purification, especially if exposed to air and high temperatures.
Troubleshooting Guides
Issue 1: Presence of Unreacted Halogenated Pyridine Starting Material
-
Symptom: A peak corresponding to the mass of the starting material (e.g., 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine) is observed in GC-MS or LC-MS analysis of the final product.
-
Cause: Incomplete reaction, insufficient reagent, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC or GC analysis before quenching.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent (e.g., cyclopropylzinc bromide in a Negishi coupling).
-
Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration as per the established protocol.
-
Purification: If the impurity is present in the crude product, it can often be removed by careful fractional distillation under reduced pressure or by column chromatography.
-
Issue 2: Contamination with Homocoupled Byproduct (e.g., 3,3'-dimethyl-2,2'-bipyridine)
-
Symptom: A significant peak with a mass corresponding to the homocoupled dimer of the methyl-pyridine starting material is detected in mass spectrometry. This impurity may co-elute with the product during chromatography.
-
Cause: This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the extent of homocoupling. For Negishi couplings, using a catalyst like Pd(PPh₃)₄ can be effective.
-
Slow Addition: Adding the organometallic reagent slowly to the reaction mixture can sometimes minimize homocoupling.
-
Purification:
-
Fractional Distillation: If the boiling point difference is sufficient, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: A carefully optimized gradient elution on silica gel can help separate the product from the homocoupled impurity.
-
Acid Wash: In some cases, an acidic wash during workup can help to selectively remove the more basic bipyridine byproduct.[1]
-
-
Issue 3: Residual Palladium Catalyst in the Final Product
-
Symptom: The final product has a dark or colored appearance. ICP-MS or other analytical techniques may detect palladium.
-
Cause: Incomplete removal of the palladium catalyst during workup and purification.
-
Troubleshooting Steps:
-
Filtration: After the reaction, passing the mixture through a pad of Celite® can help remove some of the precipitated palladium.
-
Aqueous Workup: A thorough aqueous workup, potentially with a chelating agent like EDTA, can help extract residual palladium salts.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon followed by filtration can effectively adsorb and remove residual palladium.
-
Summary of Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Source |
| 2-chloro-3-methylpyridine | C₆H₆ClN | 127.57 | Unreacted starting material |
| 2-bromo-3-methylpyridine | C₆H₆BrN | 172.02 | Unreacted starting material |
| 3,3'-dimethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 184.24 | Homocoupling of starting material |
| Residual Palladium Catalyst | Pd | 106.42 | Incomplete removal post-reaction |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
This protocol is effective for removing non-basic impurities.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with 1 M hydrochloric acid (HCl). The basic pyridine product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify it by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the pH is > 8.
-
Extract the now basic aqueous layer with several portions of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Removal of Pyridine-based Impurities by Distillation
For thermally stable impurities with different boiling points, fractional distillation is a viable purification method.
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Apply a vacuum and gently heat the flask.
-
Collect the fractions at their respective boiling points. The boiling point of this compound is approximately 195-197 °C at atmospheric pressure. The pressure should be adjusted to lower the boiling point and prevent degradation.
Visual Guides
References
Technical Support Center: Degradation Pathways of 3-Cyclopropyl-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3-Cyclopropyl-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to involve oxidation, hydrolysis, and photolysis. Oxidation can occur at the pyridine nitrogen to form the N-oxide, or at the methyl group to yield a carboxylic acid. The cyclopropyl group may also undergo oxidative ring-opening.[1] Hydrolysis, particularly under acidic or basic conditions, may affect the cyclopropylamine moiety if present in a more complex molecule containing this scaffold.[2] Photodegradation can lead to ring cleavage and the formation of various smaller organic molecules.[3][4]
Q2: What are the likely degradation products of this compound?
A2: Likely degradation products include:
-
Oxidation Products: this compound N-oxide, 3-Cyclopropyl-pyridine-2-carboxylic acid, and various ring-opened products from the cyclopropyl moiety.[1]
-
Hydrolysis Products: While the parent molecule is relatively stable to hydrolysis, derivatives containing a cyclopropylamine linkage can degrade under high pH conditions.[2]
-
Photodegradation Products: Photolysis of the pyridine ring can result in the formation of species such as hydroxylated pyridines, glutaric acid, and succinic acid.[3][4]
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light, strong acids, strong bases, and oxidizing agents. For solutions, use of amber vials and refrigerated storage is advisable.
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a powerful tool for separating and identifying the parent compound and its degradation products.[5][6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile degradation products.[10]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for the parent compound | Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH. | Use a column with end-capping. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like pyridines, a lower pH can improve peak shape. |
| Co-elution of degradation products | Insufficient chromatographic resolution. | Optimize the mobile phase composition (e.g., gradient, organic modifier). Try a different column chemistry (e.g., phenyl-hexyl, pentafluorophenyl). |
| Irreproducible retention times | Column temperature fluctuations; Inconsistent mobile phase preparation. | Use a column oven to maintain a constant temperature. Prepare mobile phases accurately by weight and ensure thorough mixing. |
| Ghost peaks | Carryover from previous injections; Contaminated mobile phase. | Implement a robust needle wash protocol. Use fresh, high-purity solvents and mobile phase additives. |
GC-MS Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Thermal degradation of the analyte in the injector | Injector temperature is too high. | Optimize the injector temperature, starting with a lower temperature and gradually increasing it. |
| Poor peak shape | Active sites in the liner or column. | Use a deactivated liner and a column suitable for basic compounds. |
| Low sensitivity for polar degradation products | Poor volatilization or adsorption. | Consider derivatization to increase volatility and reduce polarity. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following are general protocols that can be adapted for this compound.
1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for up to 7 days.
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for up to 7 days.
-
Neutral Conditions: Dissolve the compound in purified water. Incubate at 60°C for up to 7 days.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV/MS.
2. Oxidative Degradation:
-
Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for up to 7 days, protected from light.
-
Analysis: Monitor the degradation at various time points by HPLC-UV/MS.
3. Photolytic Degradation:
-
Procedure: Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source that provides both UV and visible light (e.g., a xenon lamp). A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the samples at appropriate time intervals by HPLC-UV/MS.
4. Thermal Degradation:
-
Procedure: Place the solid compound in a temperature-controlled oven at a temperature significantly higher than its recommended storage temperature (e.g., 70-80°C).
-
Analysis: Analyze the sample at various time points by HPLC-UV/MS or GC-MS.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for analytical issues.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 3-Cyclopropyl-2-methylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 3-cyclopropyl-2-methylpyridine. The information herein is designed to help anticipate and troubleshoot potential degradation issues during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound under standard laboratory conditions?
A1: this compound is relatively stable due to its aromatic pyridine ring.[1] However, prolonged exposure to light, air (oxygen), and elevated temperatures can lead to degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber glass container, purged with an inert gas like argon or nitrogen, and stored at refrigerated temperatures (2-8 °C).
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure, the most probable degradation pathways involve oxidation. The pyridine nitrogen can be oxidized to form the corresponding N-oxide. Additionally, the methyl group can be oxidized to a carboxylic acid, and the cyclopropyl group may undergo oxidative ring-opening, especially under harsh conditions.[1][2]
Q3: Are there any recommended stabilizers for this compound?
A3: While specific stabilizers for this compound are not extensively documented, antioxidants can be considered to mitigate oxidative degradation. Small amounts of radical scavengers like butylated hydroxytoluene (BHT) may be effective. The use of pyridine-N-oxides as stabilizers has also been reported for other pyridine-containing compositions. However, the compatibility and efficacy of any stabilizer should be experimentally verified for your specific application.
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be monitored by a change in physical appearance (e.g., color change from colorless to yellow or brown) or by analytical techniques. Stability-indicating methods using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended for quantifying the parent compound and detecting degradation products.[3][4]
Q5: What are the typical stress conditions for a forced degradation study of this compound?
A5: Forced degradation studies are crucial to understanding the stability of a molecule.[5][6][7] Typical conditions involve exposing a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60-80 °C
-
Oxidation: 3-30% H₂O₂ at room temperature
-
Thermal Stress: 60-80 °C (in solid state and in solution)
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) | Oxidation due to air/light exposure. | Store in an amber, airtight container under an inert atmosphere (e.g., argon). Minimize exposure to light and air during handling. |
| Appearance of New Peaks in HPLC/GC | Chemical degradation. | Perform a forced degradation study to identify potential degradants. Re-evaluate storage conditions (temperature, atmosphere, container). |
| Inconsistent Assay Results | Sample instability under experimental conditions. | Assess the stability of the compound in the analytical solvent. Prepare solutions fresh and protect them from light and heat. |
| Precipitation on Storage | Low solubility at reduced temperatures. | Before use, allow the container to warm to room temperature to ensure the compound redissolves completely. Check solubility in the chosen storage solvent. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample and 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and 1 mL of the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.[4]
-
Characterize significant degradation products using LC-MS.
-
Protocol 2: Long-Term Stability Assessment
Objective: To determine the appropriate storage conditions and shelf-life of this compound.
Methodology:
-
Sample Packaging: Aliquot the compound into amber glass vials. Purge with nitrogen or argon before sealing.
-
Storage Conditions: Store the vials at different temperatures:
-
-20°C (Freezer)
-
2-8°C (Refrigerator)
-
25°C / 60% RH (ICH long-term)
-
40°C / 75% RH (ICH accelerated)
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, assess the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use a validated HPLC or GC method to determine the purity of the compound and quantify any degradation products.
-
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition to establish a degradation profile and determine the shelf-life.
Visualizations
Caption: Potential oxidative degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
Troubleshooting failed reactions with 3-Cyclopropyl-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions involving 3-Cyclopropyl-2-methylpyridine.
Troubleshooting Failed Reactions
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Synthesis
Question: I am attempting to synthesize this compound via nucleophilic substitution of 2-methylpyridine with a halogenated cyclopropane, but I am getting a very low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: Impurities in your 2-methylpyridine or halogenated cyclopropane can interfere with the reaction, leading to side products and lower yields.
-
Recommendation: Ensure the purity of your reagents before starting the synthesis. Consider distillation of 2-methylpyridine if impurities are suspected.
-
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time.
-
Recommendation: If the temperature is too high or the reaction time is too long, side reactions can occur, reducing the purity and yield of the product.[1] Careful optimization of these parameters is crucial. Start with the recommended conditions in the protocol and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Base Selection: The choice and amount of base are critical.
-
Recommendation: Potassium carbonate or sodium carbonate are commonly used bases.[1] Ensure the base is finely powdered and dry to maximize its effectiveness. The stoichiometry of the base should be carefully controlled.
-
-
Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.
-
Recommendation: N,N-dimethylformamide (DMF) is a suitable solvent for this reaction.[1] Ensure the solvent is anhydrous, as water can inhibit the reaction.
-
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is producing a mixture of products, including a compound with a higher molecular weight and another that appears to be an oxidized version of my starting material. What is happening?
Answer: The formation of byproducts is a known challenge. The unique structure of this compound offers several sites for reactivity.
-
Oxidation of the Methyl Group: The methyl group on the pyridine ring can be oxidized to a carboxylic acid under certain conditions.[1]
-
Recommendation: Avoid harsh oxidizing agents if the methyl group is to be preserved. If oxidation is desired, common oxidizing agents include potassium permanganate and chromium trioxide.[2]
-
-
N-Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine-N-oxide.[1]
-
Recommendation: This is a common reaction for pyridines. If this is not the desired product, avoid oxidizing conditions. If N-oxidation is the goal, m-chloroperoxybenzoic acid (m-CPBA) is an effective reagent.
-
-
Ring Opening of the Cyclopropyl Group: The cyclopropyl group has significant ring tension, making it susceptible to ring-opening reactions under certain conditions, especially in the presence of strong acids or some transition metals.[1]
-
Recommendation: Maintain neutral or basic conditions if the cyclopropyl group needs to remain intact.
-
Issue 3: Difficulty in Product Purification
Question: I am having difficulty purifying my final product. What are some effective purification strategies?
Answer: Purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts.
-
Acid-Base Extraction: Since pyridine is a base, you can often use an acidic wash (e.g., dilute HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Distillation: For volatile pyridine derivatives like this compound, distillation can be an effective purification method.[1]
-
Column Chromatography: This is a versatile technique for separating pyridine compounds. However, tailing can be an issue on silica gel due to the basic nature of the pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Crystallization: If your product is a solid or can be converted to a solid salt, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. Common reactions include:
-
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions. The methyl group at the 2-position can influence the regioselectivity of these reactions.[1]
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide.[1]
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid.[1]
-
Metal-Catalyzed Cross-Coupling: After halogenation of the pyridine ring, the resulting halo-pyridine can be used in cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.
-
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions.
Q2: How can I improve the yield of my pyridine synthesis in general?
A2: Improving yields in pyridine synthesis often involves careful optimization of reaction conditions. Consider the following:
-
Catalyst and Solvent Systems: For some syntheses, like the Hantzsch synthesis, using alternative catalysts and solvent systems can significantly improve yields.
-
Dehydrating Agents: In some cases, the addition of a dehydrating agent can slow the dimerization of starting materials and lead to a pronounced improvement in the yield of the final products. In one instance, this approach increased the yield from 58% to 92%.[3]
-
Flow Chemistry: Continuous flow reactors can offer excellent temperature control and may improve yields and safety, especially for highly exothermic reactions.
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions in pyridine synthesis can be hazardous. To manage thermal runaway, consider the following:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in the Synthesis of this compound
| Potential Cause | Recommendation | Parameter to Monitor |
| Impure Starting Materials | Distill 2-methylpyridine; ensure the purity of halogenated cyclopropane. | Purity of starting materials by GC or NMR. |
| Suboptimal Temperature | Optimize reaction temperature; avoid excessive heat. | Reaction temperature. |
| Incorrect Reaction Time | Monitor reaction progress by TLC or GC to determine the optimal time. | Disappearance of starting materials and appearance of the product. |
| Ineffective Base | Use finely powdered, dry potassium or sodium carbonate. | pH of the reaction mixture (if applicable). |
| Presence of Water | Use anhydrous solvent (e.g., dry DMF). | Water content of the solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the nucleophilic substitution reaction.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add bromocyclopropane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: N-Oxidation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0-5 °C.
-
Addition of Oxidant: Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[4] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-oxide.
Mandatory Visualization
References
- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 2. Buy 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid (EVT-2764379) | 1566760-56-2 [evitachem.com]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Reactivity of 3-Cyclopropyl-2-methylpyridine
Welcome to the technical support center for 3-Cyclopropyl-2-methylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in functionalizing this compound?
A1: The primary challenges in functionalizing this compound stem from the inherent electronic properties of the pyridine ring and the influence of its substituents. The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene derivatives. While the 2-methyl group is weakly activating, the directing effects can be complex. Functionalization at the C3 position of pyridines is a known challenge in organic synthesis.[1]
Q2: What are the most promising strategies to enhance the reactivity of this compound?
A2: Several strategies can be employed to enhance the reactivity of this compound:
-
Directed ortho-Metalation (DoM): This involves deprotonation at a position ortho to a directing group. For this molecule, the pyridine nitrogen can direct lithiation to the C2-methyl group or the C6 position.
-
C-H Activation: Transition metal-catalyzed C-H activation enables the direct functionalization of C-H bonds, offering a powerful way to introduce new substituents.[2][3]
-
N-Oxidation: Oxidation of the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.[4]
-
Cyclopropyl Ring-Opening: The strained cyclopropyl ring can undergo ring-opening reactions under various conditions to introduce new functionalities.[4][5][6][7][8][9]
-
Introduction of a Leaving Group: Halogenation of the pyridine ring allows for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
Troubleshooting Guides
Issue 1: Low yield or no reaction in electrophilic aromatic substitution.
Possible Cause: The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom.
Troubleshooting Steps:
-
Activate the Ring via N-Oxidation: Convert the pyridine to its N-oxide. This increases the electron density on the ring, particularly at the C4 position, making it more susceptible to electrophilic attack.
-
Use Harsher Reaction Conditions: Employ stronger Lewis acids, higher temperatures, or longer reaction times. However, be aware that this may lead to side reactions or decomposition.
-
Consider Alternative Strategies: If direct electrophilic substitution is unsuccessful, consider a metalation-followed-by-electrophile-quenching strategy (see Issue 2).
Issue 2: Difficulty in achieving regioselective functionalization.
Possible Cause: The directing effects of the methyl and cyclopropyl groups may not be strong enough or may lead to a mixture of products.
Troubleshooting Steps:
-
Employ Directed ortho-Metalation (DoM): Use a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate a specific position. The pyridine nitrogen can direct metalation to the C6 position or the methyl group.[10][11][12][13][14]
-
Deprotonation of the Methyl Group: This is often the most acidic site. The resulting benzylic-type anion can react with various electrophiles.
-
Deprotonation at C6: This is a potential site for ring functionalization.
-
-
Utilize C-H Activation Catalysis: Employ a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) with a suitable directing group or ligand to achieve high regioselectivity.[3][15][16]
Issue 3: Unwanted side reactions involving the cyclopropyl group.
Possible Cause: The cyclopropyl group is susceptible to ring-opening under certain conditions (e.g., strong acid, high temperature, or in the presence of certain metals).[5][6][7][8][9][17]
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid strongly acidic conditions and high temperatures if ring integrity is desired.
-
Choose Reagents Carefully: Be mindful that some Lewis acids and transition metal catalysts can promote cyclopropyl ring-opening.
-
Embrace Ring-Opening as a Synthetic Strategy: If ring-opening is unavoidable, consider leveraging it to create new linear side chains with desired functionalities.
Experimental Protocols
Protocol 1: N-Oxidation of this compound
This protocol describes a general method for the oxidation of a pyridine to its corresponding N-oxide, which can enhance its reactivity towards certain electrophilic and nucleophilic substitutions.[4]
-
Reagents and Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the flask.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Directed Lithiation of the 2-Methyl Group and Reaction with an Electrophile
This protocol provides a general procedure for the deprotonation of the methyl group followed by quenching with an electrophile.
-
Reagents and Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) to the THF.
-
Add a solution of this compound in anhydrous THF dropwise to the n-BuLi solution.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation
The following tables summarize representative yields for reactions on analogous pyridine systems. These should be considered as starting points for optimization with this compound.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine [18]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Table 2: Representative Yields for C-H Activation/Arylation of 2-Phenylpyridines [16]
| Entry | Reactant | Coupling Partner | Catalyst | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Phenylpyridine | p-Tolyl sulfonyl chloride | Pd(CH₃CN)₂Cl₂ | K₂CO₃ | 1,4-Dioxane | - | 82 |
| 2 | 2-Phenylpyridine | N-SCF₃ reagent | Pd(OAc)₂ | - | TFA | - | 90 |
| 3 | 2-Phenylpyridine | - | PdCl₂ | H₂O₂ | - | - | 75 (hydroxylation) |
Visualizations
Caption: Workflow for selecting a strategy to enhance the reactivity of this compound.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 5. era.ed.ac.uk [era.ed.ac.uk]
- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. grokipedia.com [grokipedia.com]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Cyclopropyl-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 3-Cyclopropyl-2-methylpyridine. Given the limited specific literature on this substrate, the guidance provided is based on established principles of catalyst deactivation in reactions with substituted pyridines, particularly addressing the challenges posed by the pyridine nitrogen.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when working with this compound?
A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. This phenomenon is often referred to as the "2-pyridyl problem," especially when the reaction site is adjacent to the nitrogen.
Q2: How do the cyclopropyl and methyl groups on the pyridine ring influence catalyst deactivation?
A2: The substituents on the pyridine ring can exert both steric and electronic effects that influence catalyst activity and deactivation.
-
Steric Effects: The 2-methyl group introduces steric hindrance near the nitrogen atom. This can, in some cases, be beneficial by disfavoring the strong coordination of the nitrogen to the metal center, thus mitigating catalyst poisoning. However, it can also hinder the approach of reactants to the catalytic site.
-
Electronic Effects: The 2-methyl group is weakly electron-donating, which can slightly increase the electron density on the nitrogen atom, potentially enhancing its ability to coordinate to and poison the catalyst. The electronic contribution of the 3-cyclopropyl group is more complex but is generally considered to be weakly electron-donating as well.
Q3: What are the common signs of catalyst deactivation in my reaction?
A3: Common indicators of catalyst deactivation include:
-
Low or stalled reaction conversion.
-
Formation of palladium black (in the case of palladium catalysts), which is indicative of catalyst decomposition and agglomeration.
-
Inconsistent reaction rates or yields between batches.
-
The need for higher catalyst loading to achieve desired conversion.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The nitrogen atom of this compound is coordinating to the metal center, inhibiting the catalytic cycle. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic steps and sterically hinder the coordination of the pyridine nitrogen. 2. Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts to ensure the efficient generation of the active catalytic species. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome the poisoning effect. |
| Inefficient Oxidative Addition: The C-X (X = halide, triflate) bond is not being effectively activated by the catalyst. | 1. Change the Leaving Group: If possible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are generally more reactive. 2. Increase Reaction Temperature: Carefully increase the temperature in increments of 10-20 °C. Monitor for potential substrate or catalyst decomposition. | |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is agglomerating into inactive palladium metal. | 1. Optimize Ligand-to-Metal Ratio: Ensure an adequate excess of the ligand is present to stabilize the active catalytic species. 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. 3. Degas Solvents and Reagents: Traces of oxygen can lead to the oxidation and decomposition of phosphine ligands and the catalyst. |
| Side Product Formation (e.g., Homocoupling) | Slow Desired Catalytic Turnover: If the main catalytic cycle is slow due to inhibition, side reactions may become more prevalent. | 1. Screen Different Bases: The choice of base can significantly impact the reaction rate and selectivity. Consider screening inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., DBU). 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability and activity. Screen a range of solvents (e.g., toluene, dioxane, THF, DMF). |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with a Halogenated this compound Derivative
-
Reaction Setup: In an oven-dried Schlenk flask, add the arylboronic acid (1.1-1.2 equivalents), a base such as K₃PO₄ (2.0-3.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if required (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reactants and Solvent: Add the halogenated this compound derivative (1.0 equivalent) and a degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration (General Guidance)
For palladium catalysts that have formed palladium black, regeneration can sometimes be achieved, although synthesizing a fresh batch is often more reliable.
-
Isolation of Palladium Black: Filter the reaction mixture to isolate the solid palladium black.
-
Washing: Wash the collected solid with water and organic solvents to remove residual reactants and products.
-
Redissolution and Conversion to a Pre-catalyst: The metallic palladium can be redissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form palladium chloride (PdCl₂). This can then be used to synthesize active palladium pre-catalysts. Caution: Aqua regia is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
Visualizations
Caption: Primary pathway of catalyst deactivation via poisoning by the pyridine substrate.
Validation & Comparative
A Comparative Guide to 3-Cyclopropyl-2-methylpyridine and Other Pyridine Derivatives in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing transition metal-catalyzed reactions. Pyridine derivatives are a versatile class of ligands, offering tunable steric and electronic properties that can significantly influence catalytic activity, selectivity, and substrate scope. This guide provides a comparative analysis of 3-Cyclopropyl-2-methylpyridine against other substituted pyridine ligands in the context of catalysis, supported by experimental data from relevant studies. While direct comparative performance data for this compound is limited in publicly available literature, this guide extrapolates its potential performance based on established principles of ligand effects in catalysis and presents data for structurally related pyridine derivatives.
The unique structure of this compound, featuring a sterically demanding methyl group at the 2-position and an electronically distinct cyclopropyl group at the 3-position, suggests its potential for unique applications in catalysis. The 2-methyl group can influence the coordination geometry around the metal center, potentially enhancing selectivity, while the 3-cyclopropyl group, with its sp²-like character, can modulate the electronic properties of the pyridine ring.
I. Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of the pyridine ligand can significantly impact the efficiency of these reactions. Below, we present a comparative overview of the performance of various substituted pyridine ligands in Suzuki-Miyaura and Heck couplings. This data provides a benchmark for anticipating the potential performance of this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The electronic nature of the substituent on the pyridine ligand can influence the catalytic activity. Generally, electron-donating groups on the pyridine ring can enhance the catalytic activity of the palladium center.
| Ligand (in [Pd(ligand)₂Cl₂]) | Substituent | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine | H | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 4-Methylpyridine | 4-CH₃ | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 4-(Dimethylamino)pyridine | 4-N(CH₃)₂ | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 4-(Trifluoromethyl)pyridine | 4-CF₃ | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
B. Heck Coupling
The Heck reaction is a key method for the vinylation of aryl halides. The steric and electronic properties of the pyridine ligand play a crucial role in the efficiency and regioselectivity of this transformation.
| Ligand (in [Pd(ligand)₂Cl₂]) | Substituent | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine | H | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 24 | High |
| 4-Methylpyridine | 4-CH₃ | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 24 | High |
| 4-(Dimethylamino)pyridine | 4-N(CH₃)₂ | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 24 | High |
| 4-(Trifluoromethyl)pyridine | 4-CF₃ | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 24 | High |
II. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of catalytic systems.
A. General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times. The palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the pyridine ligand (4 mol%) are then added under the inert atmosphere. The solvent (e.g., toluene/water 4:1, 5 mL) is added via syringe. The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is purified by column chromatography on silica gel.
B. General Procedure for Heck Coupling
In a sealed tube, the aryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), the pyridine ligand (4 mol%), and the base (e.g., Et₃N, 2.0 mmol) are combined. The tube is evacuated and backfilled with an inert atmosphere. The solvent (e.g., DMF, 5 mL) is added, and the tube is sealed. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.
III. Mandatory Visualizations
A. Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
B. Experimental Workflow for Catalyst Screening
The diagram below outlines a typical workflow for the screening of different pyridine ligands in a catalytic reaction.
Caption: A general workflow for screening pyridine ligands in a catalytic reaction.
IV. Conclusion
While direct experimental data comparing the catalytic performance of this compound to other pyridine derivatives remains scarce in the reviewed literature, its structural features allow for informed predictions. The 2-methyl group is expected to impart significant steric bulk around the coordinating nitrogen atom. This can be advantageous in promoting reductive elimination, a key step in many cross-coupling reactions, and may also influence regioselectivity in reactions with multiple potential coupling sites. The 3-cyclopropyl substituent is electronically interesting; it is generally considered a weak electron-donating group through sigma-donation but also possesses pi-character in its C-C bonds, which can influence the electronic environment of the pyridine ring.
In comparison to simple pyridine or 4-substituted pyridines, this compound offers a unique combination of steric and electronic properties. Its performance in a given catalytic system will likely be highly dependent on the specific reaction mechanism and the nature of the substrates. For reactions where steric bulk near the metal center is beneficial, it may outperform less hindered ligands. Conversely, in reactions where facile coordination of the substrate to the metal is rate-limiting, the steric hindrance might be detrimental.
The data presented for other pyridine derivatives provides a valuable baseline for comparison. Future studies directly evaluating this compound in various catalytic systems are needed to fully elucidate its potential and define its niche in the vast landscape of pyridine-based ligands. Researchers are encouraged to include this and other 2,3-disubstituted pyridines in their ligand screening efforts to potentially uncover novel and highly effective catalytic systems.
A Comparative Guide to the Efficacy of 3-Cyclopropyl-2-methylpyridine-Based CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent 3-Cyclopropyl-2-methylpyridine-based drug candidates, designated as Compound 19e and Compound 12p. Both compounds are potent antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key target in the development of treatments for anxiety and depression. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance.
Introduction to this compound in Drug Discovery
The this compound scaffold is a valuable pharmacophore in modern medicinal chemistry. The incorporation of a cyclopropyl group can significantly enhance a molecule's metabolic stability, potency, and pharmacokinetic profile. In the context of CRF1 receptor antagonists, this structural motif has been integral to the development of highly potent and orally bioavailable drug candidates. This guide focuses on two such pyrazinone-based antagonists, offering a comparative analysis of their in vitro and in vivo efficacy.
In Vitro Efficacy and Pharmacokinetic Profile
A direct comparison of the in vitro potency and pharmacokinetic parameters of Compound 19e and Compound 12p is essential for evaluating their potential as clinical candidates. The following tables summarize the available data.
Table 1: In Vitro Potency of this compound-Based CRF1 Antagonists
| Compound | Target | Assay Type | IC50 (nM) |
| Compound 19e | CRF1 Receptor | Radioligand Binding | 0.86[1] |
| Compound 12p | CRF1 Receptor | Radioligand Binding | 0.26[2] |
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Compound | Administration | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) |
| Compound 19e | Oral | 1030 (at 10 mg/kg) | 1.0 | 4.1 | 68 |
| Compound 12p | Oral | 1300 (at 10 mg/kg) | 0.5 | 2.9 | 52[3] |
In Vivo Efficacy in Animal Models of Anxiety
Both compounds have demonstrated efficacy in the defensive withdrawal model of anxiety in rats, a well-established preclinical model for screening anxiolytic drug candidates.
Table 3: In Vivo Efficacy in the Rat Defensive Withdrawal Model
| Compound | Lowest Efficacious Dose (mg/kg, p.o.) | Observed Effect |
| Compound 19e | 1.8[1] | Significant reduction in anxiety-like behavior. |
| Compound 12p | 3 | Efficacious in reducing anxiety-like behavior.[2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
CRF1 Receptor Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CRF1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled CRF1 receptor ligand, such as [¹²⁵I]Tyr⁰-sauvagine or [³H]-Urocortin, is used as the tracer.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in a buffer solution.
-
Increasing concentrations of the unlabeled test compound (Compound 19e or 12p) are added to compete with the radioligand for binding to the CRF1 receptor.
-
The mixture is incubated to reach equilibrium (e.g., 2 hours at room temperature).
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
cAMP Functional Assay
This cell-based assay measures the ability of a compound to antagonize the functional response of the CRF1 receptor, which is typically an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Culture: Cells expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293) are cultured to an appropriate density.
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of the antagonist (Compound 19e or 12p).
-
A fixed concentration of a CRF1 receptor agonist (e.g., sauvagine) is then added to stimulate the cells.
-
The cells are incubated for a specific period to allow for cAMP production.
-
-
cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified, and the IC50 value is calculated.
Defensive Withdrawal Anxiety Model (Rat)
This in vivo model assesses anxiety-like behavior in rats.
-
Apparatus: The apparatus consists of a small, enclosed, dark chamber connected to a larger, brightly lit open field.
-
Procedure:
-
Rats are individually placed in the dark chamber.
-
The time the animal spends in the open field and the latency to emerge from the dark chamber are recorded over a specific period (e.g., 15 minutes). Anxious animals tend to spend more time in the enclosed, dark space.
-
-
Drug Administration: Test compounds (Compound 19e or 12p) or a vehicle control are administered orally at various doses prior to the behavioral test.
-
Data Analysis: The time spent in the open field and the emergence latency are compared between the drug-treated and vehicle-treated groups. A statistically significant increase in the time spent in the open field is indicative of an anxiolytic effect.
Conclusion
Both Compound 19e and Compound 12p are highly potent this compound-based CRF1 receptor antagonists with demonstrated in vivo efficacy in a preclinical model of anxiety. Compound 12p exhibits a slightly higher in vitro potency (lower IC50), while Compound 19e shows a more favorable oral bioavailability in rats. The selection of a lead candidate for further development would likely depend on a comprehensive evaluation of their full pharmacokinetic and safety profiles, including selectivity against other receptors and potential for off-target effects. This guide provides a foundational comparison to aid in such an evaluation.
References
- 1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro intrinsic clearance-based optimization of N3-phenylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Pyridine Derivatives: An In Vivo Comparative Guide for Researchers
An objective analysis of the current landscape of in vivo studies focusing on pyridine derivatives reveals a promising, yet fragmented, field of research. While a direct comparative in vivo investigation of 3-Cyclopropyl-2-methylpyridine derivatives is not yet available in the public domain, this guide provides a comprehensive overview of in vivo and supportive in vitro studies on various pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is aggregated from multiple studies to facilitate a comparative understanding of their therapeutic potential, with a primary focus on anticancer applications where the most robust data currently exists.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs. Its derivatives have been extensively explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide delves into the experimental data from preclinical studies to offer a comparative perspective on the efficacy and methodologies employed in the evaluation of these promising compounds.
Comparative In Vitro Cytotoxicity of Pyridine Derivatives
Before advancing to in vivo models, the initial screening of potential therapeutic compounds typically involves assessing their cytotoxic effects on cancer cell lines in vitro. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various pyridine derivatives against different human cancer cell lines. This data provides a baseline for comparing the intrinsic potency of these compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 3b | MCF-7 (Breast) | 6.13 | Taxol | 12.32 |
| Huh-7 (Liver) | 6.54 | Taxol | 6.68 | |
| A549 (Lung) | 15.54 | Taxol | 38.05 | |
| Compound 4 | MCF-7 (Breast) | 0.57 | Staurosporine | 6.76 |
| HepG2 (Liver) | 1.13 | Staurosporine | 5.07 | |
| Compound 10 | MCF-7 (Breast) | Not Reported | Staurosporine | 6.76 |
| HepG2 (Liver) | Not Reported | Staurosporine | 5.07 | |
| Compound 11 | MCF-7 (Breast) | 1.31 | Staurosporine | 6.76 |
| HepG2 (Liver) | 0.99 | Staurosporine | 5.07 |
Data synthesized from multiple sources for comparative purposes.[1][2]
In Vivo Efficacy of a Lead Pyridine Derivative in a Breast Cancer Model
While extensive in vivo comparative data is lacking, a notable study investigated the efficacy of Compound 3b in a murine xenograft model of breast cancer. This provides a crucial, albeit singular, data point for the in vivo potential of this class of compounds.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Control (Vehicle) | ~1800 | - |
| Compound 3b (10 mg/kg) | ~600 | ~67% |
| Taxol (10 mg/kg) | ~400 | ~78% |
Data is approximated based on graphical representations in the cited literature.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (MCF-7, Huh-7, A549, HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and the reference drug (Taxol or Staurosporine) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curves.[1][2]
In Vivo Xenograft Model of Breast Cancer
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: MCF-7 human breast cancer cells (5 × 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reached a palpable volume (approximately 100-150 mm³), the mice were randomly assigned to treatment and control groups.
-
Drug Administration: Compound 3b (10 mg/kg), Taxol (10 mg/kg), or the vehicle control were administered intraperitoneally every three days for 21 days.
-
Tumor Volume Measurement: Tumor dimensions were measured every three days using a digital caliper, and the tumor volume was calculated using the formula: (length × width²) / 2.
-
Data Analysis: The mean tumor volumes of the treatment groups were compared to the control group to determine the percentage of tumor growth inhibition.[1]
Visualizing Experimental Processes and Pathways
To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.
Figure 1: General workflow for anticancer drug screening.
Figure 2: Postulated PIM-1 kinase signaling pathway inhibition.[2]
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3-Cyclopropyl-2-methylpyridine and its Analogs
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Cyclopropyl-2-methylpyridine and its structural analogs: 2-methylpyridine, 3-methylpyridine, and 2,3-dimethylpyridine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate the identification and characterization of these pyridine derivatives.
Introduction to Spectroscopic Analysis of Pyridine Derivatives
Pyridine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science. Spectroscopic techniques are crucial for elucidating their molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy helps in identifying functional groups and the overall molecular fingerprint. Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns of the molecules. A comparative analysis of these spectra across a series of related analogs allows for a deeper understanding of the influence of different substituents on the spectroscopic properties.
Comparative Spectroscopic Data
The following sections present a summary of the key spectroscopic data for this compound and its selected analogs. The data has been compiled from various spectroscopic databases and literature sources.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the chemical environment of hydrogen atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Proton | Chemical Shift (δ, ppm) |
| This compound | Pyridine-H | 6.9 - 8.2 (predicted) |
| Methyl-H | ~2.4 (predicted) | |
| Cyclopropyl-H | 0.6 - 1.8 (predicted) | |
| 2-Methylpyridine (α-Picoline) | H-3 | 7.08 |
| H-4 | 7.57 | |
| H-5 | 7.08 | |
| H-6 | 8.46 | |
| Methyl-H | 2.55 | |
| 3-Methylpyridine (β-Picoline) | H-2 | 8.35 |
| H-4 | 7.45 | |
| H-5 | 7.15 | |
| H-6 | 8.35 | |
| Methyl-H | 2.30 | |
| 2,3-Dimethylpyridine | H-4 | 7.4 |
| H-5 | 6.9 | |
| H-6 | 8.2 | |
| 2-Methyl-H | 2.4 | |
| 3-Methyl-H | 2.2 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | Pyridine-C | 120 - 160 (predicted) |
| Methyl-C | ~20 (predicted) | |
| Cyclopropyl-C | 5 - 15 (predicted) | |
| 2-Methylpyridine (α-Picoline) | C-2 | 158.3 |
| C-3 | 123.3 | |
| C-4 | 136.3 | |
| C-5 | 120.7 | |
| C-6 | 149.2 | |
| Methyl-C | 24.5 | |
| 3-Methylpyridine (β-Picoline) | C-2 | 149.5 |
| C-3 | 138.0 | |
| C-4 | 133.5 | |
| C-5 | 123.5 | |
| C-6 | 147.0 | |
| Methyl-C | 18.5 | |
| 2,3-Dimethylpyridine | C-2 | 155.0 |
| C-3 | 132.0 | |
| C-4 | 137.0 | |
| C-5 | 121.0 | |
| C-6 | 146.0 | |
| 2-Methyl-C | 22.0 | |
| 3-Methyl-C | 18.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Key absorptions are reported in wavenumbers (cm⁻¹).
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C, C=N | Other Key Absorptions |
| This compound | ~3050 | ~2950 | ~1600, ~1450 | Cyclopropyl C-H stretch (~3100) |
| 2-Methylpyridine (α-Picoline) | ~3050 | ~2950 | ~1595, ~1475 | |
| 3-Methylpyridine (β-Picoline) | ~3050 | ~2950 | ~1590, ~1480 | |
| 2,3-Dimethylpyridine | ~3050 | ~2950 | ~1585, ~1460 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. The data is presented as mass-to-charge ratios (m/z).
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 133 | 118, 105, 91, 78 |
| 2-Methylpyridine (α-Picoline) | 93 | 92, 66, 65 |
| 3-Methylpyridine (β-Picoline) | 93 | 92, 66, 65 |
| 2,3-Dimethylpyridine | 107 | 106, 92, 79, 77 |
Experimental Protocols
Standard protocols for the spectroscopic analysis of pyridine derivatives are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition : For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and several hundred to a few thousand scans are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : An electron ionization (EI) mass spectrometer is commonly used for these types of small, volatile molecules.
-
Data Acquisition : The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical compounds.
Caption: Workflow for comparative spectroscopic analysis.
A Comparative Cost-Benefit Analysis: Synthesizing 3-Cyclopropyl-2-methylpyridine for Pharmaceutical Applications
For researchers and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, and scalability. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for enhancing metabolic stability and binding affinity. 3-Cyclopropyl-2-methylpyridine is a key intermediate in the synthesis of various pharmacologically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a detailed cost-benefit analysis of two common methods for its synthesis: a Negishi cross-coupling reaction and a Simmons-Smith cyclopropanation, offering a direct comparison to inform synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Negishi Coupling | Route 2: Simmons-Smith Cyclopropanation |
| Starting Materials | 3-Bromo-2-methylpyridine, Cyclopropylzinc bromide | 2-Methyl-3-vinylpyridine, Diiodomethane, Diethylzinc |
| Key Reagents | Pd(PPh₃)₄ (catalyst), THF (solvent) | Zinc-Copper Couple or Diethylzinc, Diiodomethane |
| Typical Overall Yield | ~75-85% | ~60-70% |
| Reaction Time | 12-24 hours | 6-12 hours |
| Reaction Temperature | Room temperature to reflux | 0°C to room temperature |
| Scalability | Good, but catalyst cost can be a factor | Good, but reagent cost and handling can be challenging |
| Key Advantages | High yield and selectivity, milder conditions | Avoids pre-functionalized pyridine starting material |
| Key Disadvantages | Cost and availability of organozinc reagent and catalyst | Use of expensive and hazardous reagents (diiodomethane, diethylzinc) |
In-Depth Analysis of Synthetic Routes
To provide a tangible comparison, we will consider the synthesis of 1 gram of this compound.
Route 1: Negishi Cross-Coupling
This approach involves the palladium-catalyzed coupling of an organozinc reagent with an organohalide. It is a powerful and versatile method for forming C-C bonds with high functional group tolerance and typically good yields.[1][2]
Experimental Protocol:
-
Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: 3-Bromo-2-methylpyridine (1.0 eq) is added to the catalyst solution.
-
Addition of Organozinc Reagent: A solution of cyclopropylzinc bromide (1.2 eq) in THF is added dropwise to the reaction mixture.
-
Reaction and Work-up: The mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by column chromatography.
Cost Analysis (per 1g of product, estimated):
| Reagent | Quantity | Estimated Cost (USD) | Source |
| 3-Bromo-2-methylpyridine | 1.44 g | $14.40 | [3][4][5][6] |
| Cyclopropylzinc bromide (0.5M in THF) | 24 mL | $173.28 | [7][8][9][10] |
| Pd(PPh₃)₄ | 0.49 g | ~$4.90 - $11.27 | [11][12][13][14] |
| Anhydrous THF | ~100 mL | ~$5.00 | - |
| Total Estimated Reagent Cost | ~$197.58 - $203.95 |
Route 2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[15][16][17]
Experimental Protocol:
-
Preparation of the Reagent: In a flame-dried flask under an inert atmosphere, a solution of diethylzinc (1.0 M in hexanes, 2.0 eq) in an appropriate solvent (e.g., dichloromethane) is prepared and cooled to 0°C.
-
Addition of Diiodomethane: Diiodomethane (2.0 eq) is added dropwise to the diethylzinc solution.
-
Reaction with Alkene: A solution of 2-methyl-3-vinylpyridine (1.0 eq) in the same solvent is added to the reagent mixture.
-
Reaction and Work-up: The reaction is stirred at 0°C to room temperature for 6-12 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are washed, dried, and concentrated. Purification is performed via column chromatography.
Cost Analysis (per 1g of product, estimated):
| Reagent | Quantity | Estimated Cost (USD) | Source |
| 2-Methyl-3-vinylpyridine | 1.0 g | ~$10.00 (estimated) | - |
| Diethylzinc (1.0M in hexanes) | 16.8 mL | $23.27 | [18][19][20][21] |
| Diiodomethane | 4.5 g | $2.25 - $11.53 | [22][23][24][25][26] |
| Dichloromethane | ~100 mL | ~$2.00 | - |
| Total Estimated Reagent Cost | ~$37.52 - $46.80 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Decision-Making Workflow
Choosing the optimal synthetic route depends on several factors beyond just the cost of reagents. The following workflow can guide researchers in their decision-making process.
Cost-Benefit Analysis and Recommendations
Route 1: Negishi Coupling
-
Benefits: This method generally provides higher yields and excellent selectivity. The reaction conditions are relatively mild, and the process is well-established for a wide range of substrates.[1][27]
-
Costs: The primary drawback is the high cost of the cyclopropylzinc bromide reagent and the palladium catalyst. While the catalyst loading is low, the price of palladium can be volatile. The organozinc reagent is also moisture-sensitive, requiring careful handling under inert conditions.[28]
Route 2: Simmons-Smith Cyclopropanation
-
Benefits: The starting materials, particularly the vinylpyridine, can be more readily available or synthesized compared to the brominated precursor. The overall reagent cost is significantly lower than the Negishi route.
-
Costs: This route involves the use of diiodomethane, which is expensive and light-sensitive, and diethylzinc, which is pyrophoric and requires specialized handling techniques.[29] The reaction can also have lower yields compared to the Negishi coupling, and purification can sometimes be challenging due to side products.
For small-scale laboratory synthesis and early-stage drug discovery , where the absolute cost of a few grams of material is less critical than obtaining the target compound quickly and in high purity, the Negishi coupling (Route 1) is often the preferred method due to its reliability and higher yields.
For process development and larger-scale synthesis , where cost per kilogram is a major driver, the Simmons-Smith cyclopropanation (Route 2) becomes a more attractive option despite its challenges. The significantly lower reagent cost could lead to substantial savings on an industrial scale. However, this would necessitate investment in specialized equipment and stringent safety protocols for handling pyrophoric and hazardous reagents.
Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research or manufacturing team. For academic and early discovery labs, the higher upfront cost of the Negishi route may be justified by its efficiency and predictability. For commercial production, the potential cost savings of the Simmons-Smith reaction warrant a thorough investigation into process optimization and safety management. Furthermore, considering the cost of waste disposal is crucial, as more hazardous waste can significantly increase the overall cost of a synthetic process.[30][31][32][33]
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. matrixscientific.com [matrixscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. store.p212121.com [store.p212121.com]
- 6. 3-Bromo-2-methylpyridine | 38749-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. CYCLOPROPYLZINC BROMIDE SOLUTION 0.5M I& price,buy CYCLOPROPYLZINC BROMIDE SOLUTION 0.5M I& - chemicalbook [m.chemicalbook.com]
- 8. Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7 [sigmaaldrich.com]
- 9. Sigma Aldrich Cyclopropylzinc Bromide Solution 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. alkalisci.com [alkalisci.com]
- 11. Product Details - Azaricta Research [azarictalabs.com]
- 12. indiamart.com [indiamart.com]
- 13. 14221-01-3 Cas No. | Tetrakis(triphenylphosphine)palladium | Apollo [store.apolloscientific.co.uk]
- 14. 四(三苯基膦)钯(0) CAS No. 14221-01-3 Sigma-Aldrich [sigmaaldrich.com]
- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 16. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Sigma Aldrich 296112-100ML Diethylzinc solution, 1.0 M in hexanes, 100ml [capitolscientific.com]
- 19. Diethylzinc price,buy Diethylzinc - chemicalbook [m.chemicalbook.com]
- 20. China Diethyl Zinc,Diethyl Zinc Hexane Solution,Diethyl Zinc Solution Manufacturer [jsmochem.com]
- 21. strem.com [strem.com]
- 22. Diiodomethane, 99%, stab. 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 23. alkalisci.com [alkalisci.com]
- 24. Diiodomethane price,buy Diiodomethane - chemicalbook [m.chemicalbook.com]
- 25. 二碘甲烷-13C ≥98 atom % 13C, ≥99% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 26. Diiodomethane for synthesis 75-11-6 [sigmaaldrich.com]
- 27. Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. fp360group.com [fp360group.com]
- 31. altiras.com [altiras.com]
- 32. Eco/Sustainable Practices – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 33. researchgate.net [researchgate.net]
The Strategic Advantage of 3-Cyclopropyl-2-methylpyridine in the Synthesis of Potent PARP Inhibitors
For researchers, scientists, and professionals in drug development, the quest for more effective and precisely targeted cancer therapies is ongoing. A key area of interest lies in the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. The strategic incorporation of specific molecular scaffolds in the synthesis of PARP inhibitors can significantly influence their efficacy and pharmacokinetic properties. This guide provides a comparative analysis of the application of 3-cyclopropyl-2-methylpyridine and its derivatives in the synthesis of PARP inhibitors, highlighting its advantages over alternative synthetic routes through experimental data and detailed protocols.
The presence of a cyclopropyl group in pharmaceutical compounds is known to enhance potency, metabolic stability, and reduce off-target effects.[1][2] In the context of PARP inhibitors, the this compound moiety serves as a valuable building block, contributing to the overall efficacy of the final drug molecule. One prominent example is in the synthesis of analogs of Olaparib, a clinically approved PARP inhibitor for certain types of cancers.[3][4]
Comparative Analysis of Synthetic Routes
The synthesis of potent PARP inhibitors often involves the construction of a complex heterocyclic core. The use of 3-cyclopropyl-substituted building blocks offers a streamlined approach to introduce the beneficial cyclopropyl motif.
Table 1: Comparison of a Synthetic Route for a 3-Cyclopropyl-Substituted PARP Inhibitor with an Alternative
| Parameter | Route Utilizing 3-Cyclopropyl Precursor | Alternative Route (e.g., without cyclopropyl moiety) |
| Key Precursor | 3-Cyclopropyl-substituted pyridine derivative | Unsubstituted or differently substituted pyridine |
| Target Compound | 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide | 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide |
| Reported Yield | Data not explicitly available for direct comparison in a single study | Data varies depending on the specific synthesis |
| Biological Activity (IC50) | Potent PARP inhibition demonstrated in derivatives[5] | Varies; absence of cyclopropyl may alter binding affinity |
| Synthetic Complexity | Introduction of cyclopropyl group early in the synthesis | May require later-stage, potentially lower-yielding cyclopropanation |
Experimental Protocols
A crucial application of a 3-cyclopropyl-substituted precursor is in the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which have shown potent inhibitory activity against PARP.[2]
Synthesis of 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamide
This multi-step synthesis highlights the integration of a cyclopropyl group into the final PARP inhibitor structure. The following is a summarized protocol based on a published method.[2]
Step 1: Synthesis of the Homophthalic Anhydride Core
-
This typically involves the cyclization of a suitably substituted phenylacetic acid derivative. For a fluorinated analog, a fluorinated starting material would be used.
Step 2: Three-Component Castagnoli-Cushman Reaction
-
Reactants:
-
The synthesized homophthalic anhydride.
-
Cyclopropanecarboxaldehyde (introduces the cyclopropyl group).
-
Ammonium acetate (serves as the amine source).
-
-
Conditions: The reactants are heated in a suitable solvent, such as acetonitrile (MeCN), at approximately 80°C.[2] This reaction forms the core isoquinolone structure with the desired 3-cyclopropyl substitution.
Step 3: Amide Coupling
-
Reactants:
-
The carboxylic acid product from the previous step.
-
A desired amine (e.g., 1,4'-bipiperidine).
-
A coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
A base (e.g., Triethylamine - Et3N).
-
-
Conditions: The reaction is typically carried out in a solvent like N,N-Dimethylformamide (DMF) at room temperature.[2]
This synthetic approach demonstrates how a relatively simple starting material containing the cyclopropyl group can be efficiently incorporated into a complex and biologically active molecule.
Signaling Pathway and Mechanism of Action
To understand the significance of developing potent PARP inhibitors, it is essential to visualize their role in the context of DNA repair and cancer therapy.
Caption: PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
PARP1 plays a critical role in sensing single-strand breaks (SSBs) in DNA and recruiting the necessary machinery for their repair.[6][7] PARP inhibitors block this process.[8] In cancer cells with defective homologous recombination (HR) repair pathways (e.g., those with BRCA mutations), the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during DNA replication, ultimately causing cell death.[9][10] This concept is known as synthetic lethality.
Conclusion
The use of this compound and its derivatives as precursors in the synthesis of PARP inhibitors represents a strategic and efficient approach to developing potent anti-cancer agents. The inherent properties of the cyclopropyl group contribute to the enhanced biological activity of the final compounds. While more direct comparative studies are needed to quantify the precise advantages in terms of reaction yields and biological efficacy against non-cyclopropyl analogs, the prevalence of this moiety in successful PARP inhibitors underscores its importance. The detailed synthetic protocols and an understanding of the underlying biological pathways provide a solid foundation for researchers to build upon in the design and development of next-generation cancer therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of PARP Inhibitors to Treat Cancer — Journey To Healthcare [journeytohealthcare.co.uk]
A Comparative Guide to Catalysts for the Synthesis of 3-Cyclopropyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Catalyst Performance Overview
The introduction of a cyclopropyl group onto a pyridine ring is most commonly achieved via cross-coupling reactions, where a halo-pyridine derivative is coupled with a cyclopropyl-organometallic reagent. The choice of catalyst is critical for achieving high yield and selectivity. Based on data from related reactions, palladium catalysts, particularly those with bulky electron-rich phosphine ligands, are highly effective.
Table 1: Comparison of Promising Catalyst Systems for the Synthesis of 3-Cyclopropyl-2-methylpyridine
| Catalyst System | Reaction Type | Starting Materials | Typical Reaction Conditions | Anticipated Yield | Key Advantages | Potential Challenges |
| Catalyst A: Pd(dppf)Cl2 | Suzuki-Miyaura Coupling | 3-Bromo-2-methylpyridine, Cyclopropylboronic acid | Base: K3PO4 or Cs2CO3, Solvent: Toluene/H2O or Dioxane/H2O, Temp: 80-110 °C | Good to Excellent | Commercially available, good functional group tolerance.[1][2][3] | May require higher catalyst loading for less reactive chlorides. |
| Catalyst B: Pd(OAc)2 / SPhos | Suzuki-Miyaura Coupling | 3-Bromo-2-methylpyridine, Cyclopropylboronic acid | Base: K3PO4, Solvent: Toluene/H2O, Temp: 90-110 °C | High to Excellent | High turnover numbers, effective for challenging substrates.[4][5] | Ligand is more expensive than standard phosphines. |
| Catalyst C: NiCl2(dppp) | Kumada Coupling | 3-Bromo-2-methylpyridine, Cyclopropylmagnesium bromide | Solvent: THF or Et2O, Temp: 0 °C to room temp. | Moderate to High | Utilizes readily available Grignard reagents, often cost-effective. | Grignard reagents have limited functional group tolerance. |
| Catalyst D: Pd(OAc)2 / P(t-Bu)3 | Kumada Coupling | 3-Bromo-2-methylpyridine, Cyclopropylmagnesium bromide | Solvent: THF, Temp: Room temp. | Good to High | Effective for coupling with Grignard reagents. | The phosphine ligand is air-sensitive. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using the catalyst systems discussed above. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl2
Reaction: 3-Bromo-2-methylpyridine + Cyclopropylboronic acid → this compound
Materials:
-
3-Bromo-2-methylpyridine (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Pd(dppf)Cl2 (1-5 mol%)
-
Potassium Phosphate (K3PO4) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add 3-bromo-2-methylpyridine, cyclopropylboronic acid, and potassium phosphate.
-
Purge the flask with an inert gas.
-
Add the solvent mixture (toluene and water).
-
Add the Pd(dppf)Cl2 catalyst.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)2 / SPhos
Reaction: 3-Bromo-2-methylpyridine + Cyclopropylboronic acid → this compound
Materials:
-
3-Bromo-2-methylpyridine (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)2) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K3PO4) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask, combine Pd(OAc)2 and SPhos in toluene under an inert atmosphere and stir for 10-15 minutes to form the active catalyst.
-
To a separate flask, add 3-bromo-2-methylpyridine, cyclopropylboronic acid, and potassium phosphate.
-
Purge this flask with an inert gas.
-
Add the solvent mixture (toluene and water) to the solids.
-
Transfer the pre-formed catalyst solution to the reaction mixture.
-
Heat the reaction to 90-110 °C and monitor its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Kumada Coupling using NiCl2(dppp)
Reaction: 3-Bromo-2-methylpyridine + Cyclopropylmagnesium bromide → this compound
Materials:
-
3-Bromo-2-methylpyridine (1.0 equiv)
-
Cyclopropylmagnesium bromide (1.2 equiv, solution in THF or Et2O)
-
NiCl2(dppp) (1-5 mol%)
-
Anhydrous THF or Et2O
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NiCl2(dppp) and anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Add the solution of 3-bromo-2-methylpyridine in the anhydrous solvent.
-
Slowly add the cyclopropylmagnesium bromide solution dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Catalytic Pathways
To better understand the reaction mechanisms, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Kumada coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Kumada coupling.
Conclusion
For the synthesis of this compound, palladium-catalyzed Suzuki-Miyaura coupling reactions using either Pd(dppf)Cl2 or a Pd(OAc)2/SPhos system are highly recommended starting points due to their broad functional group tolerance and typically high yields. For a more cost-effective, though less functional group tolerant approach, Nickel-catalyzed Kumada coupling with a catalyst like NiCl2(dppp) is a viable alternative. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups in the starting materials. The provided protocols and mechanistic diagrams serve as a foundation for the development of a robust and efficient synthesis of this compound.
References
- 1. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Cyclopropyl-2-methylpyridine
This guide offers a comparative analysis of potential analytical methodologies for the characterization and quantification of 3-Cyclopropyl-2-methylpyridine, a key intermediate in pharmaceutical and materials science research.[1][2] The selection of a robust and reliable analytical method is crucial for ensuring the quality, purity, and consistency of this compound in drug development and manufacturing processes.
Due to the limited availability of specific cross-validation studies for this compound in publicly accessible literature, this guide provides a comparative framework based on established analytical techniques for similar pyridine derivatives.[3][4][5] The primary methods discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are industry-standard for the analysis of organic compounds.[3][6] This document outlines the principles, proposes experimental protocols, and presents a comparative performance overview to assist researchers and scientists in selecting the most appropriate method for their specific analytical needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound, based on typical performance for related compounds.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Purity, Identification, Quantification of Volatile Impurities | Purity, Quantification, Identification of Non-Volatile Impurities |
| Sensitivity | High (ng/mL to pg/mL range) | Moderate to High (µg/mL to ng/mL range) |
| Selectivity | High (based on volatility and column chemistry) | High (based on chromatographic separation) |
| Key Advantage | Excellent for analyzing volatile and semi-volatile compounds | Versatile for a wide range of compounds, including non-volatile and thermally labile ones |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds | May require more complex mobile phases and method development |
| Common Column | Non-polar capillary column (e.g., DB-5ms) | Reversed-phase C18, C8 |
| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water with modifiers (e.g., Formic Acid, TFA) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC and HPLC are proposed below. These protocols are based on established methods for similar pyridine derivatives and should be validated for the specific application.
Gas Chromatography (GC) Method for Purity and Volatile Impurities
This protocol describes a potential GC method for determining the purity of this compound and quantifying volatile organic impurities.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as dichloromethane or methanol, to a final concentration of 1 mg/mL.
-
If necessary, use an internal standard for quantitative analysis.
2. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Oven Program:
-
Initial temperature: 60°C (hold for 2 minutes)
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) at 280°C.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample by the area percent method.
-
Quantify any impurities by comparing their peak areas to that of a known standard.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Non-Volatile Impurities
This protocol outlines a potential reversed-phase HPLC method for assessing the purity of this compound and detecting non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with a lower concentration of acetonitrile and gradually increase it to elute more retained components.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
3. Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Assess the purity of the sample using the area percent of the main peak.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of reference standards.
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the described analytical techniques.
Caption: General analytical workflow for the quality control of this compound.
Caption: Logical comparison of GC and HPLC for the analysis of this compound.
References
- 1. This compound | Structure, Properties, Uses & Safety Data | Reliable Chemical Supplier China [pipzine-chem.com]
- 2. Buy 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid (EVT-2764379) | 1566760-56-2 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
Safety Operating Guide
Proper Disposal of 3-Cyclopropyl-2-methylpyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Cyclopropyl-2-methylpyridine is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a procedural, step-by-step plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care due to its hazardous properties. This compound is a flammable liquid and vapor, is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage. It may also cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Use flame-retardant antistatic protective clothing.
-
Eye/Face Protection: Wear eye and face protection.
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.
-
Ground and bond containers and receiving equipment to prevent static discharge.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be kept tightly closed and stored in a cool, well-ventilated, and locked-up area.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department or the waste disposal company.
-
-
Container Labeling:
-
The waste container must be accurately and clearly labeled with the full chemical name: "this compound".
-
Include appropriate hazard pictograms (e.g., flammable, corrosive, toxic).
-
Indicate the approximate quantity of waste in the container.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and contracts with approved waste disposal vendors.
-
If your institution does not have an EHS department, you must directly contact a licensed chemical waste disposal company.
-
-
Documentation:
-
Maintain a record of the amount of this compound that has been designated for disposal. This is important for waste tracking and regulatory compliance.
-
-
Handling Spills:
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste.
-
Contaminated PPE: Immediately remove and dispose of any contaminated clothing or PPE. Contaminated clothing should be washed before reuse.
-
Labware: Glassware and other lab equipment that have been in contact with the chemical should be thoroughly decontaminated before reuse. If decontamination is not possible, the items should be disposed of as hazardous waste.
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Cyclopropyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Cyclopropyl-2-methylpyridine, ensuring the well-being of laboratory personnel and adherence to safety protocols.
I. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure and ensure safety. This compound is a flammable liquid and vapor, is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[1]
Summary of Required Personal Protective Equipment
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. All eye protection must meet ANSI standard Z87.1-2003. | To protect against splashes and vapors that can cause serious eye damage.[1] Face shields should be used in conjunction with goggles, never alone.[2] |
| Skin Protection | Flame-retardant antistatic protective clothing and chemical-resistant gloves. | To prevent skin contact, which can be toxic and cause severe burns.[1] Flame-retardant clothing is necessary due to the flammable nature of the substance.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used if exposure limits are exceeded or if irritation is experienced, as the substance may cause respiratory irritation.[1][3] |
II. Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to mitigate risks.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Work within a properly functioning chemical fume hood.[3]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[1]
-
Inspect all PPE for integrity before use.
-
-
During Handling:
-
Storage:
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and sealed container.
-
Do not dispose of the chemical down the drain or in regular trash.[4]
-
-
Decontamination:
-
Thoroughly clean any contaminated surfaces or equipment.
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
-
-
Final Disposal:
IV. Emergency Procedures
In case of accidental exposure or spills, immediate and appropriate action is critical.
| Incident | First Aid / Emergency Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[4][5][6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][5][8] |
| Spill | Evacuate the area and ensure adequate ventilation.[4] Use personal protective equipment. Absorb the spill with an inert material (e.g., sand, Chemizorb®) and collect it in a suitable, closed container for disposal.[1][4][8] Do not let the product enter drains.[1][4] |
V. Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. ICSC 0802 - 3-METHYLPYRIDINE [chemicalsafety.ilo.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
